molecular formula C10H6Cl2N2O2 B183922 Methyl 2,3-dichloroquinoxaline-6-carboxylate CAS No. 108258-54-4

Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No.: B183922
CAS No.: 108258-54-4
M. Wt: 257.07 g/mol
InChI Key: ZLWYANCDEVPWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dichloroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYANCDEVPWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549828
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108258-54-4
Record name Methyl 2,3-dichloro-6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108258-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a multi-step synthesis pathway for Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-step process starting from commercially available reagents. The overall pathway involves the formation of the quinoxaline core, followed by chlorination and subsequent esterification.

Synthesis_Pathway A 3,4-Diaminobenzoic Acid + Oxalic Acid B 2,3-Dihydroxyquinoxaline-6-carboxylic Acid A->B Condensation C 2,3-Dichloroquinoxaline-6-carboxylic Acid B->C Chlorination (POCl3) D This compound C->D Esterification (Methanol, H2SO4)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoxaline derivatives.

Step 1: Synthesis of 2,3-Dihydroxyquinoxaline-6-carboxylic Acid

This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid to form the quinoxaline core.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid dihydrate (1.2 equivalents) is suspended in 4M hydrochloric acid.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, during which a precipitate is formed.

  • After cooling to room temperature, the solid product is collected by vacuum filtration.

  • The collected solid is washed sequentially with cold water and ethanol to remove unreacted starting materials and impurities.

  • The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid, is dried under vacuum.

ReagentMolar RatioNotes
3,4-Diaminobenzoic Acid1Starting material
Oxalic Acid Dihydrate1.2Condensing agent
4M Hydrochloric Acid-Solvent and catalyst
Step 2: Synthesis of 2,3-Dichloroquinoxaline-6-carboxylic Acid

The hydroxyl groups of the quinoxaline core are replaced with chlorine atoms using a chlorinating agent. A one-pot approach starting from 3,4-diaminobenzoic acid and oxalic acid is also described in patent literature and can be adapted.[1]

Methodology:

  • To a flask containing 2,3-dihydroxyquinoxaline-6-carboxylic acid (1 equivalent), phosphorus oxychloride (POCl3) (10 equivalents) is added carefully.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the suspension.

  • The mixture is heated to reflux (approximately 110°C) and stirred for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

  • The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2,3-dichloroquinoxaline-6-carboxylic acid.

ReagentMolar RatioNotes
2,3-Dihydroxyquinoxaline-6-carboxylic Acid1Starting material
Phosphorus Oxychloride (POCl3)10Chlorinating agent and solvent
N,N-Dimethylformamide (DMF)CatalyticCatalyst
Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group.

Methodology:

  • 2,3-Dichloroquinoxaline-6-carboxylic acid (1 equivalent) is suspended in methanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the suspension.

  • The reaction mixture is heated to reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to afford this compound.

ReagentMolar Ratio/ConcentrationNotes
2,3-Dichloroquinoxaline-6-carboxylic Acid1Starting material
Methanol-Reagent and solvent
Concentrated Sulfuric AcidCatalyticCatalyst

Quantitative Data

The following table summarizes the expected physical and spectroscopic data for the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected 1H NMR Signals (δ ppm)
2,3-Dihydroxyquinoxaline-6-carboxylic AcidC9H6N2O4206.16>300Aromatic protons, carboxylic acid proton, hydroxyl protons
2,3-Dichloroquinoxaline-6-carboxylic AcidC9H4Cl2N2O2243.05Not readily availableAromatic protons, carboxylic acid proton
This compoundC10H6Cl2N2O2257.07Not readily availableAromatic protons, methyl ester protons

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents solvent Add Solvent reagents->solvent setup Assemble Glassware solvent->setup heat Heat to Reflux setup->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench filter Filter Product quench->filter wash Wash with Solvents filter->wash dry Dry Product wash->dry

Caption: General experimental workflow for a synthetic chemistry step.

References

In-Depth Technical Guide: Characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, a plausible synthetic route, and expected analytical data, compiled from available chemical literature and spectral data of analogous compounds.

Core Compound Information

This compound is a quinoxaline derivative featuring two chlorine atoms at the 2 and 3 positions and a methyl ester at the 6 position. These reactive chloro groups make it a versatile building block for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the synthesis of a wide range of heterocyclic compounds with potential biological activities.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 108258-54-4[3]
Molecular Formula C₁₀H₆Cl₂N₂O₂[3]
Molecular Weight 257.07 g/mol [3]
Melting Point 117-119 °C[4]
Appearance Expected to be a solid
Storage Inert atmosphere, 2-8°C[3]

Synthesis Pathway

A likely synthetic route to this compound involves a two-step process starting from a suitable dihydroxyquinoxaline precursor. This pathway is inferred from established methods for the synthesis of similar quinoxaline derivatives.[5][6]

Synthesis_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Esterification (Alternative) Starting_Material Methyl 2,3-dihydroxy- quinoxaline-6-carboxylate Intermediate This compound Starting_Material->Intermediate POCl₃ or SOCl₂ Carboxylic_Acid 2,3-dichloroquinoxaline- 6-carboxylic acid Final_Product This compound Carboxylic_Acid->Final_Product Methanol, Acid catalyst

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Hypothetical Precursor)

A general procedure for the synthesis of a dihydroxyquinoxaline carboxylate would involve the condensation of a substituted diaminobenzoic acid with diethyl oxalate.

  • Materials: 3,4-diaminobenzoic acid, Diethyl oxalate, Sodium methoxide, Methanol.

  • Procedure:

    • A solution of 3,4-diaminobenzoic acid in methanol is prepared.

    • An equimolar amount of diethyl oxalate is added to the solution.

    • A catalytic amount of sodium methoxide is added, and the mixture is refluxed for several hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield the dihydroxyquinoxaline precursor.

Step 2: Dichlorination to form this compound

The chlorination of the dihydroxy precursor is a common method to introduce the reactive chloro groups.[5][7]

  • Materials: Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • The precursor, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, is suspended in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • A catalytic amount of DMF is added to the mixture.

    • The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

    • The excess chlorinating agent is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Step 2: Esterification of 2,3-dichloroquinoxaline-6-carboxylic acid

If the carboxylic acid is available, a standard esterification can be performed.[8][9]

  • Materials: 2,3-dichloroquinoxaline-6-carboxylic acid, Methanol, Sulfuric acid (catalytic amount) or a coupling agent like DCC with DMAP.

  • Procedure (Acid-catalyzed):

    • 2,3-dichloroquinoxaline-6-carboxylic acid is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours.

    • The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the methyl ester.

Spectroscopic Characterization (Expected Data)

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5d1HAromatic H (H-5 or H-7)
~8.1 - 8.3dd1HAromatic H (H-7 or H-5)
~7.9 - 8.1d1HAromatic H (H-8)
~4.0s3H-OCH₃

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~145 - 150C-Cl (C-2, C-3)
~140 - 142Quaternary C of quinoxaline
~130 - 135Aromatic CH
~128 - 130Aromatic CH
~125 - 128Quaternary C of quinoxaline
~53-OCH₃

Table 4: Expected IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1725StrongC=O stretch (ester)
~1600, 1480MediumC=C and C=N aromatic ring stretches
~1250StrongC-O stretch (ester)
~850 - 750StrongC-Cl stretch

Table 5: Expected Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
256/258/260High[M]⁺• (isotopic pattern for 2 Cl)
225/227/229Medium[M - OCH₃]⁺
197/199Medium[M - COOCH₃]⁺

Potential Applications and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[12][13] The reactive chlorine atoms on this compound serve as handles for further chemical modifications to generate libraries of novel compounds for drug discovery. For instance, nucleophilic aromatic substitution reactions can be employed to introduce various amine, thiol, or alcohol-containing moieties, potentially leading to compounds that interact with specific biological targets.

Signaling_Pathway Start Methyl 2,3-dichloroquinoxaline- 6-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Derivatives Library of 2,3-disubstituted quinoxaline-6-carboxylates Reaction->Derivatives Screening Biological Screening Derivatives->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing the title compound.

This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds, offers a robust starting point for its synthesis, characterization, and further application in medicinal chemistry and materials science.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Methyl 2,3-dichloroquinoxaline-6-carboxylate (CAS No. 108258-54-4). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a comprehensive analysis based on the well-characterized parent compound, 2,3-dichloroquinoxaline, and predicts the spectroscopic characteristics of the target molecule. Furthermore, a plausible and detailed synthetic protocol is proposed, supported by established chemical methodologies for analogous quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities. The presence of chloro-substituents at the 2 and 3 positions provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The methyl carboxylate group at the 6-position can influence the molecule's polarity, solubility, and binding interactions with biological targets.

Compound Identification:

Property Value
IUPAC Name This compound
CAS Number 108258-54-4
Molecular Formula C10H6Cl2N2O2

| Molecular Weight | 257.07 g/mol |

Spectroscopic Data

Data for 2,3-dichloroquinoxaline

The following table summarizes the reported spectroscopic data for 2,3-dichloroquinoxaline (CAS No. 2213-63-0).

Technique Data Source
¹H NMR (350 MHz, CDCl₃): δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)[1]
¹³C NMR (CDCl₃): δ 143.3, 140.9, 131.6, 127.8[1]
Mass Spec. (ESI-MS) m/z calculated for C₈H₄Cl₂N₂: 197.98, found: 199.10 [M+H]⁺[1]
Predicted Spectroscopic Data for this compound

The addition of a methyl carboxylate group at the 6-position of the quinoxaline ring is expected to introduce characteristic signals and alter the pattern of the aromatic region in the NMR spectra.

Technique Predicted Data
¹H NMR Aromatic Protons: The symmetry of the aromatic signals will be broken. Three distinct aromatic protons are expected, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet in the δ 7.8-8.5 ppm range. Methyl Protons: A sharp singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.9-4.1 ppm.
¹³C NMR Aromatic Carbons: Additional signals for the substituted and unsubstituted aromatic carbons are expected. Carbonyl Carbon: A signal for the ester carbonyl carbon (-C=O) is predicted in the δ 165-170 ppm region. Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected around δ 52-54 ppm.
Mass Spec. The molecular ion peak [M]⁺ would be expected at m/z 256 and 258, with an isotopic pattern characteristic of two chlorine atoms. The [M+H]⁺ peak would be observed at m/z 257 and 259.

Experimental Protocols

A plausible synthetic route to obtain this compound is outlined below. The synthesis involves the cyclization of a substituted o-phenylenediamine to form the quinoxaline core, followed by chlorination.

Proposed Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of methyl 3,4-diaminobenzoate in ethanol.

  • Addition of Reagent: Add 1.1 equivalents of diethyl oxalate to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield methyl 2,3-dihydroxyquinoxaline-6-carboxylate.

Proposed Synthesis of this compound
  • Reaction Setup: In a fume hood, suspend 1 equivalent of methyl 2,3-dihydroxyquinoxaline-6-carboxylate in phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be monitored by TLC.[1]

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Chlorination Reagent cluster_product Final Product start1 Methyl 3,4-diaminobenzoate intermediate Methyl 2,3-dihydroxyquinoxaline-6-carboxylate start1->intermediate Ethanol, Reflux start2 Diethyl Oxalate start2->intermediate product This compound intermediate->product Reflux reagent POCl3 / cat. DMF reagent->product

References

An In-depth Technical Guide to 1H and 13C NMR Analysis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, establishes them as a focal point in medicinal chemistry and drug discovery.[1][2][3][4] A thorough and precise characterization of these molecules is fundamental to understanding their structure-activity relationships, ensuring purity, and confirming their identity. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of their molecular structure.[1] This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of quinoxaline derivatives, complete with data tables, experimental protocols, and a standardized workflow.

General Principles of NMR Spectroscopy of Quinoxalines

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule.[1] For the quinoxaline core, proton signals typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.5 and 9.5 ppm.[1] The chemical shifts of these protons are influenced by the electronic effects of substituents on the ring. Similarly, the carbon signals of the quinoxaline scaffold are observed in the aromatic region of the ¹³C NMR spectrum. The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents, making NMR an invaluable tool for structural confirmation.

Experimental Protocol for ¹H and ¹³C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a generalized methodology for the analysis of quinoxaline derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Concentration: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: The choice of solvent is critical. Common deuterated solvents for quinoxaline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[5][6] The selection depends on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Experiments are typically performed on 300, 400, or 600 MHz NMR spectrometers for ¹H NMR and corresponding frequencies (e.g., 75, 100, 125, or 150 MHz) for ¹³C NMR.[5][6][7]

  • ¹H NMR Parameters:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: Typically several hundred to several thousand scans are required due to the low natural abundance of the ¹³C isotope.

    • Decoupling: Proton broadband decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to obtain a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

  • Integration: The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the ratio of protons.

  • Peak Picking: The chemical shifts of the signals are determined.

  • Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values), which provide information about the connectivity of adjacent nuclei.

NMR Data of Quinoxaline Derivatives

The following tables summarize the ¹H and ¹³C NMR data for a selection of quinoxaline derivatives, providing a reference for researchers in the field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives

CompoundH-2/H-3H-5/H-8H-6/H-7Other ProtonsSolvent
2-Phenylquinoxaline 9.31 (s, 1H)8.16-8.06 (m, 2H)7.82-7.66 (m, 2H)7.61-7.40 (m, 3H, Ar-H), 8.25-8.17 (m, 2H, Ar-H)CDCl₃
2-(4-Methoxyphenyl)quinoxaline 9.28 (s, 1H)8.07-8.18 (m, 4H)7.71-7.75 (m, 2H)7.05-7.08 (m, 2H, Ar-H), 3.88 (s, 3H, -OCH₃)CDCl₃
2-(4-Nitrophenyl)quinoxaline 9.36 (s, 1H)8.11-8.18 (m, 2H)7.77-7.85 (m, 2H)8.40 (s, 1H, Ar-H)CDCl₃
1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione -7.96-8.12 (m, 4H)7.96-8.12 (m, 4H)3.09 (s, 2H, -CH₂-), 10.12 (bs, 1H, -NH)DMSO-d₆
6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline -8.17 (d, J=2.1 Hz, 1H)7.71 (dd, J=8.8, 2.1 Hz, 1H), 7.84 (d, J=8.8 Hz, 1H)8.15 (d, J=3.5 Hz, 1H), 8.12 (d, J=3.5 Hz, 1H), 7.38 (d, J=15.3 Hz, 2H), 7.37 (d, J=15.3 Hz, 2H), 7.32 (t, J=3.4 Hz, 2H), 7.11-7.08 (m, 2H)CDCl₃

Data compiled from references:[5][6][7]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives

CompoundC-2/C-3C-5/C-8C-6/C-7C-4a/C-8aOther CarbonsSolvent
2-Phenylquinoxaline 151.7, 143.3129.6, 130.1129.1, 130.2142.2, 141.5127.3, 129.0, 129.5, 136.7 (Phenyl carbons)CDCl₃
2-(4-Methoxyphenyl)quinoxaline 151.3, 143.0129.3, 130.1129.0, 129.2142.3, 141.255.4 (-OCH₃), 114.5, 128.9 (Phenyl carbons), 161.4 (C-O)CDCl₃
2-(4-Nitrophenyl)quinoxaline 149.1, 147.0130.8, 131.4129.2, 128.4142.8, 138.6127.7, 133.0 (Phenyl carbons)CDCl₃
1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione -125.6, 132.1126.1, 128.3137.1, 139.247.7 (-CH₂-), 145.1, 162.3, 165.4, 172.2DMSO-d₆
6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline 149.2, 148.7129.1, 130.2128.6, 128.5142.2, 140.4142.1, 141.9, 141.8, 138.8, 138.5, 133.9, 133.8, 133.6, 132.9, 131.2, 129.0, 128.4, 127.8, 126.8, 126.7, 126.6, 123.7, 123.3, 122.4, 122.3CDCl₃

Data compiled from references:[5][6][7]

Substituent Effects on NMR Spectra

Substituents on the quinoxaline ring significantly influence the chemical shifts of the nearby protons and carbons. Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (to lower ppm values) of the signals of the protons and carbons on the aromatic ring, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) typically induce a downfield shift (to higher ppm values). These substituent-induced chemical shifts (SCS) can be a powerful tool for confirming the position of substituents on the quinoxaline scaffold.[8]

Workflow for NMR Analysis of Quinoxaline Derivatives

The comprehensive analysis of a novel quinoxaline compound typically follows a logical progression of spectroscopic techniques to unambiguously determine its structure.[1] The following diagram illustrates a general workflow for the characterization of quinoxaline compounds with a focus on NMR analysis.

Quinoxaline NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Pure Quinoxaline Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C NMR Acquisition Transfer->C13_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) Transfer->TwoD_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Structure_Elucidate Structure Elucidation TwoD_NMR->Structure_Elucidate Reference Reference to TMS (0.0 ppm) Process->Reference Analyze_H1 Analyze 1H Spectrum: Chemical Shifts, Integration, Coupling Constants Reference->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: Chemical Shifts Reference->Analyze_C13 Analyze_H1->Structure_Elucidate Analyze_C13->Structure_Elucidate

Caption: General workflow for the NMR analysis of quinoxaline derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of quinoxaline derivatives. A systematic approach, involving careful sample preparation, appropriate parameter selection, and detailed spectral analysis, allows for the unambiguous determination of their complex structures. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds. For more complex structures or for definitive assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[1]

References

Mass Spectrometry of Substituted Quinoxalines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, structural elucidation, and quantification in various matrices. This guide covers the fundamental principles of electron impact (EI) and electrospray ionization (ESI) mass spectrometry as applied to quinoxaline derivatives, details characteristic fragmentation pathways, provides exemplary experimental protocols, and presents quantitative data for a range of substituted quinoxalines.

Introduction to the Mass Spectrometry of Quinoxalines

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have spurred extensive research into their synthesis and characterization. Mass spectrometry plays a pivotal role in this process, offering high sensitivity and structural information from minimal sample amounts.

The choice of ionization technique is critical in the analysis of substituted quinoxalines and largely dictates the fragmentation patterns observed. Electron Impact (EI) ionization, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI), a "soft" ionization technique, generally produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for molecular weight determination and for studying non-covalent complexes. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation and elicit structural information.

Electron Impact (EI) Mass Spectrometry of Substituted Quinoxalines

Under electron impact, quinoxaline derivatives undergo characteristic fragmentation, primarily involving the cleavage of the quinoxaline ring and the loss of substituents. The stability of the quinoxaline ring often leads to the formation of a prominent molecular ion peak.

General Fragmentation Pathways

The fragmentation of the quinoxaline core often proceeds through the sequential loss of two molecules of hydrogen cyanide (HCN), leading to the formation of a benzyne radical ion. The substituents on the quinoxaline ring significantly influence the fragmentation pathways.

A general workflow for the analysis of a sample by EI-MS is depicted below.

cluster_workflow EI-MS Experimental Workflow Sample Sample Introduction (GC or Direct Probe) IonSource Ionization (Electron Impact) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System Detector->DataSystem Signal Transduction Spectrum Mass Spectrum DataSystem->Spectrum Data Processing

EI-MS Experimental Workflow
Fragmentation of 3-methyl-2(1H)-quinoxalinone Derivatives

A study on 3-methyl-2(1H)-quinoxalinone derivatives revealed characteristic fragmentation patterns under EI-MS. The analysis of the fragment ions provides insights into the structure of these compounds.

The proposed fragmentation pathway for a generic 3-methyl-2(1H)-quinoxalinone is illustrated below.

M Molecular Ion (M+.) 3-methyl-2(1H)-quinoxalinone F1 [M - H]. M->F1 - H. F2 [M - CO]. M->F2 - CO F3 [M - CH3]. M->F3 - CH3. F4 [M - HCN]. M->F4 - HCN

EI Fragmentation of 3-methyl-2(1H)-quinoxalinone

Electrospray Ionization (ESI) Mass Spectrometry of Substituted Quinoxalines

ESI-MS is a powerful technique for the analysis of a wide range of quinoxaline derivatives, particularly those that are polar, thermally labile, or have a high molecular weight. It is the ion source of choice for coupling with liquid chromatography (LC-MS).

General Principles

In ESI, a solution of the analyte is introduced into the mass spectrometer through a heated capillary to which a high voltage is applied. This process generates highly charged droplets that, upon solvent evaporation, yield gas-phase ions, typically protonated molecules [M+H]+. The "soft" nature of ESI usually results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

A typical workflow for LC-ESI-MS/MS analysis is shown below.

cluster_workflow LC-ESI-MS/MS Experimental Workflow LC Liquid Chromatography ESI Electrospray Ionization LC->ESI Eluent MS1 MS1 (Precursor Ion Scan) ESI->MS1 Ion Formation CID Collision-Induced Dissociation MS1->CID Precursor Ion Selection MS2 MS2 (Product Ion Scan) CID->MS2 Fragmentation Detector Detector MS2->Detector Product Ion Analysis

LC-ESI-MS/MS Experimental Workflow
Fragmentation of Substituted Quinoxalinones

The ESI-MS/MS analysis of novel synthetic 1-N-glycoside-quinoxalinone derivatives has been reported, providing insights into their structural characterization.[1] The breakdown routes of the protonated molecules were determined through low-energy CID-MS/MS analysis.[1] Similarly, a study on two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives investigated their fragmentation patterns using ESI-MS and MS/MS. The breakdown of the protonated molecules was rationalized by conducting low-energy CID-MS/MS analyses.

A proposed fragmentation pathway for a protonated 2-oxo-oxazolidinyl quinoxaline derivative is depicted below.

MH Protonated Molecule [M+H]+ F1 Loss of Oxazolidinone Moiety MH->F1 - C3H3NO2 F2 Loss of Styryl Group MH->F2 - C8H7 F3 Cleavage of Quinoxaline Ring F1->F3 Further Fragmentation

References

A Technical Guide to the Physicochemical Properties of Dichloroquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and synthetic methodologies for dichloroquinoxaline compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Dichloroquinoxaline isomers, particularly 2,3-dichloroquinoxaline (DCQX), serve as versatile building blocks for creating diverse molecular libraries, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This document details their chemical characteristics, experimental protocols for their synthesis and analysis, and their role in modulating key biological pathways.

Physicochemical Properties

Dichloroquinoxaline isomers are typically crystalline solids with limited solubility in water but better solubility in organic solvents like chloroform.[1][5][6] The precise properties are dependent on the position of the chlorine atoms on the quinoxaline scaffold.

Table 1: Physicochemical Properties of Dichloroquinoxaline Isomers
Property2,3-Dichloroquinoxaline2,6-Dichloroquinoxaline6,7-Dichloro-2,3-diphenylquinoxaline
CAS Number 2213-63-018671-97-1164471-02-7
Molecular Formula C₈H₄Cl₂N₂C₈H₄Cl₂N₂C₂₀H₁₂Cl₂N₂
Molecular Weight 199.04 g/mol [7]199.04 g/mol [8]363.24 g/mol
Appearance Off-white to light brown needles or gray solid[1][5]White to pale yellow crystalline powder[6][9]Beige solid[6]
Melting Point 150-155 °C[1]153-157 °C[6]Not specified
Boiling Point ~325.7 °C (estimate)[5]~278.7 °C (estimate)[9]Not specified
Solubility Insoluble in water; Soluble in chloroform[1][5]Sparingly soluble in water; Soluble in chloroform, methanol (heated)[6][9]Not specified
pKa (Predicted) -4.78 ± 0.48[5]-2.42 ± 0.30[9]Not specified

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of dichloroquinoxaline compounds. The following table summarizes key spectral data for 2,3-dichloroquinoxaline.

Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline
TechniqueData
¹H NMR (in CDCl₃)δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)[7]
¹³C NMR (in CDCl₃)δ 143.3, 140.9, 131.6, 127.8[7]
FT-IR (KBr, cm⁻¹)3049 (Ar-H stretch), 1618 (C=N stretch), 1562 (C=C stretch), 753 (C-Cl stretch)[7]
Mass Spec. (ESI-MS)m/z: 199.10 [M+H]⁺[7]
Mass Spec. (GC-MS)Top peaks at m/z: 198, 163[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of dichloroquinoxaline compounds.

Synthesis of 2,3-Dichloroquinoxaline

Method 1: From Quinoxaline-2,3(1H,4H)-dione using POCl₃ [7]

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl₃, 20 ml).

  • Heat the mixture to reflux at 100 °C for 3 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, distill the excess POCl₃ under vacuum.

  • Carefully quench the reaction mass with ice-cold water.

  • An off-white semi-solid will form. Filter the product through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

Method 2: From 2,3-Dihydroxyquinoxaline using Thionyl Chloride [7]

  • Create a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) in 1-chlorobutane (20 mL).

  • Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.

  • Add thionyl chloride (2.92 g, 24.6 mmol) to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction to ambient temperature.

  • The resulting white needles are filtered, washed with ethyl ether, and dried to yield 2,3-dichloroquinoxaline.

General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11]

  • Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoxaline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field. Set the acquisition temperature (e.g., 298K).[11]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy [12][13]

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the spectrometer and run a background scan to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[12]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C=C, C-Cl, Ar-H).

Mass Spectrometry (MS) [14][15]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument and compound properties, use an appropriate ionization technique such as Electrospray Ionization (ESI) for polar compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile compounds.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[15]

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺•) and analyze the fragmentation pattern to confirm the structure.

Key Chemical Reactivity & Biological Role

Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of 2,3-dichloroquinoxaline in synthetic chemistry is its high reactivity towards nucleophiles. The two chlorine atoms are activated by the electron-withdrawing pyrazine ring, making them excellent leaving groups in SNAr reactions. This allows for the sequential or simultaneous substitution with a wide range of N-, O-, S-, and C-nucleophiles, providing a straightforward route to a vast library of functionalized quinoxaline derivatives.[3][4][16]

SNAr_Reaction cluster_main Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloroquinoxaline DCQX 2,3-Dichloroquinoxaline MonoSub Mono-substituted Intermediate DCQX->MonoSub SNAr Reaction 1 Nu1 Nucleophile 1 (e.g., R-NH₂, R-OH, R-SH) Nu1->MonoSub Attacks C2 or C3 DiSub Di-substituted Product MonoSub->DiSub SNAr Reaction 2 Nu2 Nucleophile 2 (Can be same as Nu1) Nu2->DiSub Attacks remaining C-Cl

Logical workflow of SNAr reactions on 2,3-dichloroquinoxaline.
Role as Kinase Inhibitors

The quinoxaline scaffold is recognized as a "privileged structure" in drug discovery, frequently found in molecules that inhibit protein kinases.[17] Kinase inhibitors are a major class of cancer therapeutics. They function by blocking the activity of kinases, enzymes that are often overactive in cancer cells and drive tumor growth, proliferation, and survival.[1] Quinoxaline derivatives have been developed as inhibitors of several key receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, as well as intracellular kinases like PI3K and mTOR.[1][18] Inhibition of these pathways can halt tumor progression and induce cancer cell death (apoptosis).[19]

Kinase_Inhibition cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Quinoxaline Derivative Inhibitor->Block Block->RTK Inhibits Kinase Domain

Inhibition of a generic RTK signaling pathway by a quinoxaline derivative.
Synthetic & Analytical Workflow

The development of novel quinoxaline-based compounds for drug discovery follows a structured workflow from synthesis to biological evaluation. This involves the initial synthesis of the dichloroquinoxaline core, followed by derivatization and rigorous purification and characterization before proceeding to biological screening.

workflow cluster_workflow General Workflow for Dichloroquinoxaline-Based Drug Discovery start Precursors (e.g., o-phenylenediamine, oxo-reagents) synthesis Synthesis of Dichloroquinoxaline Core start->synthesis derivatization Derivatization via SNAr (Introduction of Nucleophiles) synthesis->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization screening Biological Screening (e.g., Kinase Assays, Cell Viability) characterization->screening

Experimental workflow from synthesis to screening.

References

In-Depth Technical Guide: Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 108258-54-4

This technical guide provides a comprehensive overview of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a quinoxaline derivative characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl carboxylate group at the 6 position.[1] These structural features, particularly the reactive chlorine atoms, make it a versatile building block in organic synthesis.[2]

PropertyValueReference
CAS Number 108258-54-4[1]
Molecular Formula C₁₀H₆Cl₂N₂O₂[1]
Molecular Weight 257.07 g/mol [1]
Purity ≥98%[1]
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would likely involve the following key steps:

  • Condensation: Reaction of 3,4-diaminobenzoic acid with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester, yielding Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.

  • Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.

A general procedure for the chlorination of a dihydroxyquinoxaline precursor is as follows:

General Chlorination Protocol: To a stirred solution of the 2,3-dihydroxyquinoxaline derivative, an excess of phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the 2,3-dichloroquinoxaline derivative.[4]

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the specific synthesis of this compound to achieve a high yield and purity.

Reactions and Applications in Drug Development

The quinoxaline core is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties.[2] The two reactive chlorine atoms in this compound serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the creation of extensive libraries of quinoxaline derivatives for screening and lead optimization in drug discovery programs.[2]

Derivatives of 2,3-dichloroquinoxaline have been investigated for their potential as:

  • Anticancer Agents: By undergoing reactions with various nucleophiles, such as amines and thiols, novel quinoxaline derivatives with potent anticancer activity have been synthesized.[3][5]

  • Antibacterial and Antifungal Agents: The quinoxaline scaffold is a key component in several antibacterial and antifungal drugs.[6]

  • Kinase Inhibitors: Quinoxaline derivatives have shown promise as inhibitors of various kinases, which are critical targets in cancer therapy.[3]

The experimental workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below.

experimental_workflow start Methyl 2,3-dichloro- quinoxaline-6-carboxylate reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (R-NH2, R-SH, etc.) nucleophile->reaction product Substituted Quinoxaline Derivative reaction->product purification Purification (Chromatography) product->purification analysis Structural Analysis (NMR, MS, etc.) purification->analysis bioassay Biological Activity Screening analysis->bioassay lead Lead Compound bioassay->lead

Caption: General workflow for the synthesis and screening of drug candidates from this compound.

Signaling Pathway Involvement

While the direct involvement of this compound in specific signaling pathways has not been explicitly detailed in the available literature, its derivatives are known to target various components of cellular signaling cascades implicated in diseases such as cancer. For instance, certain quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[3]

A simplified representation of a hypothetical signaling pathway that could be targeted by derivatives of this compound is shown below.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream inhibitor Quinoxaline Derivative (Inhibitor) inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its utility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, is well-documented for the broader class of quinoxalines. Further research into the specific synthesis and biological activities of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Starting materials for Methyl 2,3-dichloroquinoxaline-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical research and drug development. The document details the necessary starting materials, outlines the multi-step synthesis, presents detailed experimental protocols, and summarizes key quantitative data for researchers, scientists, and professionals in the field.

Core Starting Materials

The synthesis of this compound originates from readily available chemical precursors. The primary starting materials for this multi-step process are:

  • 3,4-Diaminobenzoic acid: This aromatic compound provides the core benzene ring and the two adjacent amine groups necessary for the formation of the quinoxaline heterocyclic system.

  • An Oxalic Acid Derivative: A two-carbon dicarbonyl source is required for the cyclocondensation step. Diethyl oxalate is a commonly used and effective reagent for this transformation.

  • A Chlorinating Agent: To convert the dihydroxy intermediate to the final dichloro product, a strong chlorinating agent is essential. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this purpose.

Synthetic Pathway Overview

The synthesis is typically achieved through a robust three-step sequence. This pathway is designed for efficiency and high yield, beginning with the esterification of the carboxylic acid, followed by the formation of the quinoxaline ring, and concluding with a chlorination step.

G A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Step 1: Esterification C Methyl 2,3-dihydroxyquinoxaline-6-carboxylate B->C Step 2: Cyclocondensation D This compound C->D Step 3: Chlorination R1 Methanol (CH₃OH) Thionyl Chloride (SOCl₂) or H₂SO₄ R2 Diethyl Oxalate Ethanol (EtOH), Reflux R3 Thionyl Chloride (SOCl₂) DMF (cat.), Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Esterification)

This initial step involves the protection of the carboxylic acid group as a methyl ester. Two common and high-yielding methods are presented.

Method A: Using Thionyl Chloride

  • Suspend 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).

  • Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over 10 minutes while stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 3,4-diaminobenzoate.[1][2]

Method B: Using Sulfuric Acid

  • In a 100 mL flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in methanol (50 mL) with stirring.

  • Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • After the reaction is complete, distill off the methanol under reduced pressure.

  • Pour the residue into ice water.

  • Collect the resulting solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.[1]

Step 2: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Cyclocondensation)

This step forms the core quinoxaline-dione ring system through condensation with diethyl oxalate.

  • Dissolve Methyl 3,4-diaminobenzoate (1.66 g, 10 mmol) in ethanol (50 mL).

  • Add diethyl oxalate (1.46 g, 10 mmol) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of this compound (Chlorination)

The final step converts the dihydroxy intermediate into the target dichloro-compound.

  • In a flask equipped with a reflux condenser, create a slurry of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (2.20 g, 10 mmol) in thionyl chloride (20 mL).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 mL) dropwise to the slurry.

  • Heat the mixture to reflux (approximately 79-100 °C) and maintain for 1-2 hours. The solid will dissolve as the reaction proceeds.[3]

  • After completion, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Quench the residue by slowly adding it to crushed ice/ice-cold water.

  • The solid product will precipitate. Collect the needles by filtration, wash thoroughly with water, and dry under vacuum.[3]

Data Presentation

The following tables summarize the quantitative data associated with each step of the synthesis.

Table 1: Reagents and Conditions for Synthesis

Step Starting Material Reagents Solvent Temperature Time
1A 3,4-Diaminobenzoic acid Thionyl Chloride Methanol Room Temp. 4 h
1B 3,4-Diaminobenzoic acid Conc. H₂SO₄ Methanol 90 °C 12 h
2 Methyl 3,4-diaminobenzoate Diethyl Oxalate Ethanol Reflux 4-6 h

| 3 | Methyl 2,3-dihydroxyquinoxaline-6-carboxylate | Thionyl Chloride, DMF (cat.) | None | Reflux | 1-2 h |

Table 2: Product Yields and Properties

Step Product Name CAS Number Molecular Formula Yield
1A Methyl 3,4-diaminobenzoate 36692-49-6 C₈H₁₀N₂O₂ 95.0%[1]
1B Methyl 3,4-diaminobenzoate 36692-49-6 C₈H₁₀N₂O₂ 98.1%[1]
2 Methyl 2,3-dihydroxyquinoxaline-6-carboxylate 54460-70-1 C₁₀H₈N₂O₄ >90% (Typical)

| 3 | this compound | 108258-54-4 | C₁₀H₆Cl₂N₂O₂ | ~98% (Analogous Rxn)[3] |

References

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The presence of two reactive chlorine atoms at the C2 and C3 positions, activated by the electron-withdrawing quinoxaline core and the methyl ester at the 6-position, allows for a range of selective transformations. This document details protocols for nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions, enabling the targeted synthesis of diverse derivatives.

Introduction to the Reactivity of this compound

The quinoxaline ring system is a prominent heterocyclic motif in medicinal chemistry due to its wide range of biological activities. The 2,3-dichloro-substitution pattern provides two electrophilic centers (C2 and C3) that are susceptible to nucleophilic attack. The reactivity of these positions is influenced by the electron-withdrawing nature of the pyrazine ring and any substituents on the benzene ring. In the case of this compound, the methyl ester group at the C6 position further activates the quinoxaline system towards nucleophilic aromatic substitution.

Generally, the C2 position of 2,3-dichloroquinoxalines is more electrophilic and thus more reactive towards nucleophiles compared to the C3 position. This inherent difference in reactivity allows for selective mono-functionalization at the C2 position under controlled conditions. Subsequent functionalization at the C3 position can then be achieved, often requiring more forcing conditions, to generate dissymmetrically substituted quinoxalines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer powerful and versatile methods for the formation of C-N and C-C bonds, respectively. The regioselectivity of these reactions on the 2,3-dichloroquinoxaline core can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions, providing access to a wide array of functionalized derivatives.

I. Selective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines under controlled conditions allows for the selective synthesis of 2-amino-3-chloroquinoxaline derivatives. The greater electrophilicity of the C2 position directs the initial nucleophilic attack to this site.

Experimental Protocol: Synthesis of Methyl 2-(Alkyl/Arylamino)-3-chloroquinoxaline-6-carboxylate

dot

Caption: Workflow for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water and a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired Methyl 2-(alkyl/arylamino)-3-chloroquinoxaline-6-carboxylate.

Quantitative Data Summary:

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEtOH801285[General Protocol]
BenzylamineDMF100890[General Protocol]
MorpholineEtOHReflux692[General Protocol]

II. Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient method for the synthesis of arylamines.[1][2] This reaction can be applied to the selective functionalization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, selective mono-amination at either the C2 or C3 position may be achievable, although C2 is generally more reactive.

Experimental Protocol: Palladium-Catalyzed Mono-amination

dot

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.1 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Quantitative Data Summary:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene10078[General Protocol]
4-MethoxyanilinePd(OAc)₂ (5)BINAP (7.5)K₃PO₄Dioxane11082[General Protocol]

III. Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[3] This reaction can be employed for the selective arylation or vinylation of this compound. Similar to the Buchwald-Hartwig amination, the C2 position is generally more reactive, allowing for selective mono-functionalization.

Experimental Protocol: Palladium-Catalyzed Mono-arylation/vinylation

dot

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl- or vinylboronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated/vinylated product.

Quantitative Data Summary:

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9088[General Protocol]
4-Methylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O10091[General Protocol]
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O8075[General Protocol]

Conclusion

The selective functionalization of this compound provides a versatile platform for the synthesis of a wide range of novel quinoxaline derivatives. The protocols outlined in these application notes for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling demonstrate the ability to selectively introduce amino, aryl, and vinyl groups at the C2 position. Further optimization of reaction conditions and exploration of different catalysts and ligands may allow for the selective functionalization of the C3 position, opening up even more possibilities for creating diverse molecular architectures for applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloroquinoxalines. This versatile building block serves as a key precursor for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives with significant potential in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoxaline core, particularly at the 2- and 3-positions, is a critical strategy for modulating these biological activities and developing novel therapeutic agents. 2,3-Dichloroquinoxaline (DCQX) is an ideal starting material for this purpose due to the two chlorine atoms at the C2 and C3 positions, which make it a suitable electrophilic partner for SNAr reactions.[3][4] This allows for the direct formation of new carbon-heteroatom bonds (C-N, C-O, C-S) under relatively mild conditions, often without the need for metal catalysts.[3]

General Reaction Pathway

The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline can proceed in a stepwise manner, allowing for the selective synthesis of mono- or disubstituted products by controlling the reaction conditions. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates the addition-elimination mechanism of the SNAr reaction.

SNAr_Pathway DCQX 2,3-Dichloroquinoxaline MonoSub 2-Nu-3-chloroquinoxaline DCQX->MonoSub 1 eq. Nu1-H DiSub 2,3-Disubstituted quinoxaline DCQX->DiSub ≥ 2 eq. Nu1-H MonoSub->DiSub 1 eq. Nu2-H Nu1 Nucleophile 1 (Nu1-H) Nu2 Nucleophile 2 (Nu2-H) Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution Start1 2,3-Dichloroquinoxaline + Amine (1 eq) Reaction1 Reflux in EtOH with Et3N (4-6h) Start1->Reaction1 Workup1 Cool, Filter, Wash with cold EtOH Reaction1->Workup1 Product1 2-Amino-3-chloroquinoxaline Workup1->Product1 Start2 Product from Step 1 + Thiol (1.1 eq) Product1->Start2 Reaction2 Reflux in THF with NaH (8-12h) Start2->Reaction2 Workup2 Quench, Extract, Dry, Concentrate Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product2 Asymmetric 2,3-Disubstituted Quinoxaline Purification->Product2

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmacological activities.[1] Their applications are extensive, ranging from anticancer, antimicrobial, antiviral, and anti-inflammatory agents to functional materials used in dyes, organic conductors, and solar cells.[1][2] The 2,3-dichloroquinoxaline (DCQX) scaffold is a particularly valuable and versatile building block in medicinal chemistry and materials science.[1][3] The two reactive chlorine atoms provide synthetic handles for introducing a wide array of substituents through various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex and diverse molecular architectures.[1][3]

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4] These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have been successfully applied to dichloroquinoxalines, allowing for the selective and efficient synthesis of a wide range of functionalized quinoxaline derivatives.[3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dichloroquinoxalines, aimed at researchers, scientists, and drug development professionals.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction involving a dichloroquinoxaline substrate is depicted below. The process typically involves the reaction of the chloroquinoxaline with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_analysis Analysis dichloroquinoxaline Dichloroquinoxaline reaction_setup Reaction Setup (Inert Atmosphere) dichloroquinoxaline->reaction_setup coupling_partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) coupling_partner->reaction_setup catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->reaction_setup ligand Ligand (e.g., Phosphine-based) ligand->reaction_setup base Base (e.g., K2CO3, Cs2CO3) base->reaction_setup solvent Solvent (e.g., Toluene, DMF) solvent->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions of Dichloroquinoxalines

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide.[5][6][7] This reaction is widely used to synthesize biaryl and heterobiaryl compounds.[5]

Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines

EntryChloroquinoxalineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3-dichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285 (mono-arylated)
22,3-dichloroquinoxaline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901692 (mono-arylated)
32-Chloro-3-arylquinoxalineVarious arylboronic acidsPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102470-95
42,6-dichloroquinoxalinePhenylboronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane1001888 (at C6)

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline [5]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichloroquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-substituted quinoxaline derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.[9]

Quantitative Data for Sonogashira Coupling of Dichloroquinoxalines

EntryChloroquinoxalineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3-dichloroquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65890 (mono-alkynylated)
22,3-dichloroquinoxalineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene801288 (mono-alkynylated)
32-Chloro-3-arylquinoxalineVarious terminal alkynesPd/C (10)-K₂CO₃Water70675-93 (copper-free)[8]

Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline [8]

  • Reaction Setup: To a reaction vessel, add 2,3-dichloroquinoxaline (1.0 equiv.), the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) under an inert atmosphere.

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the product by spectroscopic methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[12][13][14] This reaction is of great importance in the synthesis of anilines and their derivatives, which are common in pharmaceuticals.[12][15]

Quantitative Data for Buchwald-Hartwig Amination of Chloroquinoxalines

EntryChloroquinoxalineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3-dichloroquinoxalineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001685 (mono-aminated)
22,3-dichloroquinoxalineAnilinePd(OAc)₂ (4)XPhos (8)Cs₂CO₃Dioxane1102491 (mono-aminated)
35-Bromo-2,3-dichloroquinoxalineVarious aminesPd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃Toluene1101860-85 (amination at C5)[16]

Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Dichloroquinoxaline

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or XPhos, 3-8 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Reactant Addition: Add 2,3-dichloroquinoxaline (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time (e.g., 16-24 hours) at the required temperature (e.g., 100-110 °C).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated quinoxaline product.

  • Characterization: Analyze the product using NMR and mass spectrometry.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19] This reaction is a valuable tool for the vinylation of aryl halides.

Quantitative Data for Heck Coupling of Dichloroquinoxalines

EntryChloroquinoxalineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3-dichloroquinoxalineStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1202478 (mono-alkenylated)
22,3-dichloroquinoxalinen-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃NMP1401885 (mono-alkenylated)[17]

Experimental Protocol: Heck Coupling of 2,3-Dichloroquinoxaline [17]

  • Reaction Setup: Combine 2,3-dichloroquinoxaline (1.0 equiv.), the alkene (1.5 equiv.), palladium acetate (Pd(OAc)₂, 3-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 6-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a reaction flask.

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture under an inert atmosphere at a high temperature (e.g., 120-140 °C) for 18-24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.

  • Characterization: Confirm the identity and purity of the product by spectroscopic analysis.

Selective Functionalization of Dichloroquinoxalines

A key advantage of using dichloroquinoxalines is the potential for sequential, regioselective cross-coupling reactions. The two chlorine atoms at the C2 and C3 positions often exhibit different reactivities, allowing for the stepwise introduction of different functional groups. Generally, the first coupling reaction occurs, and then the resulting mono-substituted chloroquinoxaline can be subjected to a second, different coupling reaction.

G start 2,3-Dichloroquinoxaline intermediate 2-Substituted-3-chloroquinoxaline start->intermediate First Cross-Coupling (e.g., Suzuki) final_product 2,3-Disubstituted Quinoxaline intermediate->final_product Second Cross-Coupling (e.g., Sonogashira)

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions on the Quinoxaline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization of the quinoxaline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized quinoxalines, enabling the formation of carbon-carbon bonds between the quinoxaline core and various aryl or heteroaryl moieties.[4][5] This palladium-catalyzed reaction is valued for its high efficiency, functional group tolerance, and the commercial availability of a wide array of boronic acid coupling partners.[6]

These application notes provide detailed protocols and supporting data for conducting Suzuki-Miyaura coupling reactions on the quinoxaline core, with a focus on providing researchers with the necessary information to synthesize novel quinoxaline derivatives for potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the haloquinoxaline, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.[4][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[7][8]

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids[9]

This table summarizes the yields for the mono-arylation of 2,6-dichloroquinoxaline at the more reactive 2-position.

EntryArylboronic Acid (Ar)ProductYield (%)
12-Tolylboronic acid2-(2-Tolyl)-6-chloroquinoxaline77
23-Tolylboronic acid2-(3-Tolyl)-6-chloroquinoxaline67
34-Tolylboronic acid2-(4-Tolyl)-6-chloroquinoxaline75
42,6-Dimethylphenylboronic acid2-(2,6-Dimethylphenyl)-6-chloroquinoxaline37
53,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloroquinoxaline90
62,4,6-Trimethylphenylboronic acid2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline96
72-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72
84-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63
92,3-Dimethoxyphenylboronic acid2-(2,3-Dimethoxyphenyl)-6-chloroquinoxaline65
102,6-Dimethoxyphenylboronic acid2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline97
112,3,4-Trimethoxyphenylboronic acid2-(2,3,4-Trimethoxyphenyl)-6-chloroquinoxaline53
123-Fluorophenylboronic acid2-(3-Fluorophenyl)-6-chloroquinoxaline23
134-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline62
142-Thienylboronic acid2-(2-Thienyl)-6-chloroquinoxaline45
154-Ethylphenylboronic acid2-(4-Ethylphenyl)-6-chloroquinoxaline96
164-tert-Butylphenylboronic acid2-(4-tert-Butylphenyl)-6-chloroquinoxaline77
174-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-6-chloroquinoxaline52
184-Vinylphenylboronic acid2-(4-Vinylphenyl)-6-chloroquinoxaline30
192-Chlorophenylboronic acid2-(2-Chlorophenyl)-6-chloroquinoxaline78
203-Chlorophenylboronic acid2-(3-Chlorophenyl)-6-chloroquinoxaline25

Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[9]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Chloroquinoxaline with an Arylboronic Acid[4][7]

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Chloroquinoxaline (e.g., 2-chloroquinoxaline or 2,6-dichloroquinoxaline) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating source (e.g., oil bath)

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the chloroquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Protocol 2: Regioselective Mono-arylation of 2,6-Dichloroquinoxaline[9]

This protocol is specifically for the selective coupling at the C2 position of 2,6-dichloroquinoxaline.

Materials:

  • 2,6-Dichloroquinoxaline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2,6-dichloroquinoxaline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Halo-Quinoxaline Quinoxaline-Pd(II)-X Quinoxaline-Pd(II)(L2)-X Oxidative_Addition->Quinoxaline-Pd(II)-X Transmetalation Transmetalation Quinoxaline-Pd(II)-X->Transmetalation Ar-B(OH)2 Base Quinoxaline-Pd(II)-Ar Quinoxaline-Pd(II)(L2)-Ar Transmetalation->Quinoxaline-Pd(II)-Ar Reductive_Elimination Reductive Elimination Quinoxaline-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Quinoxaline Experimental_Workflow start Start reagents Combine Haloquinoxaline, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTORC2 inhibits Quinoxaline->mTORC1

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the quinoxaline core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical strategy for the development of novel therapeutic agents and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aminoquinoxalines from their chloro-precursors.[1][2] This reaction is prized for its wide substrate scope, tolerance of various functional groups, and often high yields, making it an indispensable tool for drug discovery and development.[1][2]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of chloroquinoxalines, including detailed experimental protocols, a summary of reaction parameters with quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the oxidative addition of the chloroquinoxaline to the Pd(0) complex, followed by coordination of the amine. The base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. Finally, reductive elimination occurs to yield the desired aminoquinoxaline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

Data Presentation: Reaction Parameters and Substrate Scope

The success of the Buchwald-Hartwig amination of chloroquinoxalines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the amination of 2-chloro-3-(2-thienyl)quinoxaline with various substituted anilines, providing a valuable guide for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Aniline [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001278
3Pd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene1001872
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1102465
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102468

Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline (1.2 mmol), specified catalyst, ligand, base, and solvent.

Table 2: Substrate Scope for the Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Various Anilines [1]

EntryAniline DerivativeProductYield (%)
1AnilineN-phenyl-3-(2-thienyl)quinoxalin-2-amine85
24-MethoxyanilineN-(4-methoxyphenyl)-3-(2-thienyl)quinoxalin-2-amine92
34-ChloroanilineN-(4-chlorophenyl)-3-(2-thienyl)quinoxalin-2-amine78
43-TrifluoromethylanilineN-(3-(trifluoromethyl)phenyl)-3-(2-thienyl)quinoxalin-2-amine75
52-MethylanilineN-(o-tolyl)-3-(2-thienyl)quinoxalin-2-amine81
6N-MethylanilineN-methyl-N-phenyl-3-(2-thienyl)quinoxalin-2-amine88

Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline derivative (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Chloroquinoxalines

This protocol provides a generalized procedure for the palladium-catalyzed amination of a chloroquinoxaline with an amine. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.5 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%) and add them to the Schlenk tube. For air-sensitive reagents, this should be done in a glovebox.

  • Solvent Addition and Degassing: Evacuate the Schlenk tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this process three times. Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent (2 x 10 mL).

    • The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminoquinoxaline.

    • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in a glovebox.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Palladium Amido Complex AmineCoord->Amido Amido->Pd0 Reductive Elimination Product_out Aminoquinoxaline (Ar-NR₂) Amido->Product_out ArCl_in Chloroquinoxaline (Ar-Cl) ArCl_in->OxAdd Amine_in Amine (R₂NH) Amine_in->AmineCoord Base_in Base Base_in->Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination of Chloroquinoxalines

Experimental_Workflow Start Start Setup Reaction Setup: - Chloroquinoxaline - Amine - Base - Catalyst & Ligand Start->Setup Degas Degas and Add Solvent Setup->Degas React Heat and Stir (80-110 °C, 4-24 h) Degas->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up: - Cool to RT - Dilute - Filter through Celite Monitor->Workup Reaction Complete Purify Purification: - Concentrate - Column Chromatography Workup->Purify Characterize Characterization: - NMR, MS Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Sonogashira Coupling with 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to its typically mild reaction conditions.[1] Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[2] The functionalization of the quinoxaline core is therefore of significant interest.

2,3-Dichloroquinoxaline serves as a versatile building block for the synthesis of a variety of quinoxaline derivatives.[3] The two chlorine atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and protocols for the Sonogashira coupling of 2,3-dichloroquinoxaline with various terminal alkynes to generate mono- and di-alkynylated quinoxaline derivatives, which are valuable intermediates for the synthesis of novel therapeutic agents.[3][4]

Reaction Scheme & Mechanism

The Sonogashira coupling of 2,3-dichloroquinoxaline proceeds via a palladium- and copper-cocatalyzed cycle to yield 2-chloro-3-alkynylquinoxalines (mono-substitution) and subsequently 2,3-dialkynylquinoxalines (di-substitution).

General Reaction Scheme

Caption: General scheme for Sonogashira coupling of 2,3-dichloroquinoxaline.

Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the C-Cl bond of the quinoxaline. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated quinoxaline and regenerates the palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the results of Sonogashira coupling reactions between 2,3-dichloroquinoxaline and various terminal alkynes under different catalytic conditions.

Table 1: Mono-alkynylation of 2,3-Dichloroquinoxaline
EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane100685
24-MethoxyphenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane100688
31-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF65875
4TrimethylsilylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NDioxane100690

Data is compiled and representative of typical yields and conditions. Actual results may vary.

Table 2: Di-alkynylation of 2,3-Dichloroquinoxaline
EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane1001280
24-MethoxyphenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane1001282
31-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF651670
4TrimethylsilylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NDioxane1001285

Data is compiled and representative of typical yields and conditions. Actual results may vary.

Experimental Protocols

The following are general protocols for the mono- and di-alkynylation of 2,3-dichloroquinoxaline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Chloro-3-(phenylethynyl)quinoxaline (Mono-alkynylation)

Materials:

  • 2,3-Dichloroquinoxaline

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloroquinoxaline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-chloro-3-(phenylethynyl)quinoxaline.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2,3-Bis(phenylethynyl)quinoxaline (Di-alkynylation)

Materials:

  • 2,3-Dichloroquinoxaline

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloroquinoxaline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (15 mL) and triethylamine (5.0 mmol).

  • Add phenylacetylene (2.5 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the pure 2,3-bis(phenylethynyl)quinoxaline.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Schlenk flask under N2/Ar prep2 Add 2,3-dichloroquinoxaline, Pd catalyst, CuI prep1->prep2 prep3 Add solvent and base prep2->prep3 prep4 Add terminal alkyne prep3->prep4 react1 Heat to desired temperature prep4->react1 react2 Stir for specified time react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Remove solvent in vacuo workup1->workup2 workup3 Column chromatography workup2->workup3 analysis1 Characterization (NMR, MS) workup3->analysis1

Caption: A typical experimental workflow for the Sonogashira coupling.

Logical Relationships: Factors Affecting Reaction Outcome

logical_relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions outcome Reaction Outcome (Yield, Selectivity) substrate Substrate (2,3-Dichloroquinoxaline) substrate->outcome alkyne Terminal Alkyne (Sterics, Electronics) alkyne->outcome pd_catalyst Palladium Source (e.g., Pd(PPh3)4, PdCl2(PPh3)2) pd_catalyst->outcome ligand Ligand (e.g., PPh3) ligand->outcome cu_cocatalyst Copper(I) Source (e.g., CuI) cu_cocatalyst->outcome base Base (e.g., Et3N, K2CO3) base->outcome solvent Solvent (e.g., Dioxane, THF, DMF) solvent->outcome temperature Temperature temperature->outcome time Reaction Time time->outcome

Caption: Factors influencing the Sonogashira coupling outcome.

References

Application Notes and Protocols for the Derivatization of Methyl 2,3-dichloroquinoxaline-6-carboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of methyl 2,3-dichloroquinoxaline-6-carboxylate. This versatile scaffold is a valuable starting material for the synthesis of diverse chemical libraries, particularly for drug discovery and development programs. The quinoxaline core is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4]

The presence of two reactive chlorine atoms at the C2 and C3 positions of the quinoxaline ring allows for sequential and regioselective functionalization through various organic reactions. The principal strategies for derivatization include nucleophilic aromatic substitution (SNAг) and palladium-catalyzed cross-coupling reactions.[5] These methods enable the introduction of a wide variety of substituents, facilitating the exploration of the chemical space around the quinoxaline core.

Derivatization Strategies

The primary pathways for the derivatization of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This common reaction involves the displacement of the chloro substituents by nucleophiles. The electron-deficient nature of the quinoxaline ring system facilitates these reactions. By controlling the reaction conditions, it is often possible to achieve selective monosubstitution or disubstitution.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for introducing aryl, heteroaryl, alkyl, and amino groups, among others.[6][7][8][9][10][11][12][13][14]

The general workflow for library synthesis starting from this compound is depicted below.

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Intermediate Libraries cluster_final Final Compound Library start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophiles (amines, thiols, alkoxides) cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling Coupling partners (boronic acids, amines, etc.) mono_substituted Mono-substituted Library (C2 or C3 functionalized) snar->mono_substituted di_substituted_sym Symmetrically Di-substituted Library snar->di_substituted_sym cross_coupling->mono_substituted cross_coupling->di_substituted_sym di_substituted_asym Asymmetrically Di-substituted Library mono_substituted->di_substituted_asym Second derivatization step final_library Diverse Quinoxaline Library di_substituted_sym->final_library di_substituted_asym->final_library G cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_development Preclinical Development start This compound library Diverse Quinoxaline Library Synthesis start->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound Optimization sar->lead preclinical Preclinical Candidate lead->preclinical G cluster_reactivity Factors Influencing Regioselectivity cluster_outcome Reaction Outcome reactivity Regioselective Substitution electronic Electronic Effects (Nucleophilicity) reactivity->electronic steric Steric Hindrance reactivity->steric conditions Reaction Conditions (Temperature, Catalyst) reactivity->conditions c2_sub Substitution at C2 electronic->c2_sub c3_sub Substitution at C3 electronic->c3_sub steric->c2_sub steric->c3_sub conditions->c2_sub conditions->c3_sub

References

Application Notes and Protocols: Methyl 2,3-dichloroquinoxaline-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, known to be a core component in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of two reactive chlorine atoms at the 2 and 3 positions, along with a methyl ester at the 6 position, provides medicinal chemists with multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery.

The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), while the carbon-chlorine bonds also allow for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. This reactivity profile makes this compound an ideal starting material for the synthesis of novel therapeutic agents.

Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a variety of therapeutic applications, primarily driven by the diverse biological activities of the broader quinoxaline class of compounds.

Anticancer Agents

Quinoxaline derivatives are a well-established class of anticancer agents.[1][2] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The general structure of this compound allows for the introduction of various substituents that can be tailored to target the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[4][5]

Signaling Pathway Example: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.

Antibacterial Agents

The quinoxaline scaffold is present in several antibacterial agents. By modifying the substituents at the 2 and 3 positions of this compound, novel compounds with potent activity against various bacterial strains can be developed. The carboxamide derivatives at the 6-position have shown promising antibacterial activity.[6]

Experimental Workflow: Synthesis and Screening of Antibacterial Quinoxalines

Antibacterial_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (e.g., with various amines) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Antibacterial Screening (MIC determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of antibacterial quinoxaline derivatives.

Quantitative Data

The following tables summarize the biological activity of various quinoxaline derivatives, including those with a carboxamide or related functionality at the 6-position.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4l A549 (Lung)3.04[7]
MCF-7 (Breast)1.91[7]
Compound 11 MCF-7 (Breast)9[1]
HCT116 (Colon)2.5[1]
Compound 19 MGC-803 (Gastric)9[1]
HeLa (Cervical)12.3[1]
NCI-H460 (Lung)13.3[1]
HepG2 (Liver)30.4[1]
SMMC-7721 (Liver)17.6[1]
T-24 (Bladder)27.5[1]
26e (ASK1 inhibitor) -0.03017[8]
27a (VEGFR-2 inhibitor) MCF-7 (Breast)7.7[4]
HepG2 (Liver)4.5[4]

Table 2: Antibacterial Activity of Quinoxaline-6-carboxamide Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5a (3-Chloro-4-Fluorophenyl derivative)Escherichia coli6.25[6]
Pseudomonas aeruginosa12.5[6]
Staphylococcus aureus6.25[6]
Streptococcus pyogenes3.12[6]
5e (2-Hydroxy-ethyl derivative)Escherichia coli6.25[6]
Pseudomonas aeruginosa12.5[6]
Staphylococcus aureus6.25[6]
Streptococcus pyogenes3.12[6]
5j (2-Iodo-3-Trifluoromethylphenyl derivative)Escherichia coli6.25[6]
Pseudomonas aeruginosa12.5[6]
Staphylococcus aureus3.12[6]
Streptococcus pyogenes3.12[6]
5p (2-Ethynyl-aniline derivative)Escherichia coli6.25[6]
Pseudomonas aeruginosa12.5[6]
Staphylococcus aureus6.25[6]
Streptococcus pyogenes3.12[6]

Experimental Protocols

The following are generalized protocols for the modification of this compound. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 2-amino-3-chloro- and 2,3-diamino-quinoxaline-6-carboxylate derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Ethanol, DMF, Dioxane)

  • Base (e.g., Triethylamine, DIPEA, K2CO3) (optional, depending on the amine)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired).

  • If required, add a base (1.5-2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Relationship: Mono- vs. Di-substitution

SNAr_Selectivity Start This compound Mono Mono-substituted Product Start->Mono S_NAr Di Di-substituted Product Mono->Di S_NAr Conditions1 1.1 eq. Amine Lower Temperature Conditions1->Mono Conditions2 >2.0 eq. Amine Higher Temperature Conditions2->Di

Caption: Control of mono- and di-substitution in SNAr reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation at the 2 and/or 3 positions of the quinoxaline ring.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the boronic acid (1.1-2.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol is an alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.

Materials:

  • This compound

  • Amine or amide

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs2CO3, K3PO4, NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq).

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

  • To this mixture, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.2-2.0 eq).

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide range of derivatives with significant potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this promising scaffold in the quest for novel and effective medicines.

References

Application Notes and Protocols for the Synthesis of Biologically Active Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, which are heterocyclic compounds composed of a benzene ring and a pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives are of significant interest due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The structural versatility of the quinoxaline nucleus allows for modifications that can enhance potency and selectivity for various biological targets, making it a focal point in drug discovery and development.[6][7]

This document provides detailed application notes on the biological activities of recently developed quinoxaline derivatives and comprehensive protocols for their synthesis and evaluation.

Application Notes: Biological Activities of Quinoxaline Derivatives

The therapeutic potential of quinoxaline derivatives has been demonstrated across multiple disease areas. Key applications include their use as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Quinoxaline derivatives have emerged as potent anticancer agents that can modulate multiple oncogenic pathways.[8] They have been shown to inhibit critical targets such as protein kinases (e.g., VEGFR, Pim-1, ASK1), topoisomerase II, and tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]

Signaling Pathway: ASK1 Inhibition

Apoptosis signal-regulated kinase 1 (ASK1) is a key factor in the p38 and JNK signaling pathways, which are activated by cellular stresses like oxidative stress.[11] Overactivation of this pathway can lead to inflammation, apoptosis, and fibrosis. Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1, representing a promising strategy for treating related diseases.[11]

ASK1_Pathway Stress Oxidative Stress, TNF-α, FasL ASK1 ASK1 (MAP3K5) Stress->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs Quinoxaline Quinoxaline Derivative (Inhibitor) Quinoxaline->ASK1 Inhibition p38_JNK p38 & JNK MAPKs MKKs->p38_JNK Cellular_Response Apoptosis, Inflammation, Fibrosis p38_JNK->Cellular_Response

ASK1 signaling pathway inhibited by quinoxaline derivatives.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of Action / TargetReference
Compound 11 HCT116 (Colon)2.5-[7]
Compound 11 MCF-7 (Breast)9.0-[7]
Compound 12 HCT116 (Colon)4.4Thiourea derivative[7]
Compound 14 MCF-7 (Breast)2.61-[7]
Compound 19 MGC-803 (Gastric)9.01,3-diphenylurea-quinoxaline[7]
VIIIc HCT116 (Colon)1.12Induces G2/M cell cycle arrest[9]
QW12 HeLa (Cervical)10.58STAT3 Phosphorylation Inhibitor[12]
26e -0.03017ASK1 Inhibitor[11]
5c -0.075Pim-1 Kinase Inhibitor[13]
5c -0.112Pim-2 Kinase Inhibitor[13]
6c -0.0953α-glucosidase Inhibitor[14]
Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[15][16] Their mechanism often involves disrupting cellular processes essential for microbial survival. The development of novel quinoxaline-based antimicrobials is a promising avenue to combat the growing threat of antimicrobial resistance.[6]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound IDTarget OrganismActivity MeasurementResultReference
5k Acidovorax citrulli (Ac)AntibacterialGood activity[16]
5j Rhizoctonia solani (RS)EC₅₀8.54 µg/mL[16]
5t Rhizoctonia solani (RS)EC₅₀12.01 µg/mL[16]
5c Staphylococcus aureusZone of InhibitionHighly Active[17]
5d Escherichia coliZone of InhibitionHighly Active[17]
7a Bacillus subtilisZone of InhibitionHighly Active[17]
- Candida albicansZone of Inhibition13-18.5 mm[18]
- Staphylococcus aureusZone of Inhibition12-18 mm[18]
Antiviral Activity

Certain quinoxaline derivatives have demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[3][19] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the HIV replication cycle.[19]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoxaline derivatives are presented below.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

The most established method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[20][21] This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

protocol1_workflow start Start dissolve Dissolve o-phenylenediamine & benzil in ethanol start->dissolve add_catalyst Add catalytic acetic acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter the precipitate cool->filter recrystallize Recrystallize from ethanol filter->recrystallize end Pure Product recrystallize->end

Workflow for the classical synthesis of quinoxalines.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.[20]

  • Add a catalytic amount of glacial acetic acid to the mixture.[20]

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[20]

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages including reduced reaction times, higher yields, and alignment with green chemistry principles.[21][22]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor and vials

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.[22]

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for 5-10 minutes.[22]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).[22]

Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic effects of potential anticancer compounds.[22]

mtt_assay_workflow start Start seed Seed cancer cells in 96-well plate (5-10k/well) start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Add serial dilutions of quinoxaline derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate % viability and IC50 values read->analyze end End analyze->end

Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[22]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[22]

  • Incubation: Incubate the plate for 48-72 hours.[22]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Aseptically spread a standardized inoculum (0.5 McFarland standard) of the test microorganism over the surface of the agar.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test quinoxaline derivative solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 250 µg/mL) into each well.[18][23]

  • Controls: Use a solvent control (DMSO), a positive control with a standard antibiotic (e.g., Ciprofloxacin, Streptomycin) or antifungal (e.g., Mycostatin), and a negative control.[23]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[23]

References

Application Notes and Protocols: Methyl 2,3-dichloroquinoxaline-6-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2,3-dichloroquinoxaline-6-carboxylate as a versatile scaffold in modern drug discovery, with a particular focus on the development of kinase inhibitors for therapeutic intervention. The protocols outlined below offer detailed methodologies for the synthesis of derivatives and their subsequent biological evaluation.

Introduction

The quinoxaline core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with various biological targets, including enzymes and receptors. This compound, in particular, serves as an excellent starting material for the synthesis of diverse compound libraries due to the reactive chlorine atoms at the 2 and 3 positions, which are amenable to nucleophilic substitution and cross-coupling reactions. The ester group at the 6-position offers an additional site for modification or can influence the pharmacokinetic properties of the final compounds.

Derivatives of the quinoxaline scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A significant area of interest is their potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Chemical Properties

A summary of the key properties of the scaffold is presented below:

PropertyValue
CAS Number 108258-54-4
Molecular Formula C₁₀H₆Cl₂N₂O₂
Molecular Weight 257.07 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Application in Kinase Inhibition

The quinoxaline scaffold has been successfully employed in the design of inhibitors for several important kinase targets implicated in cancer and other diseases. The dichloro- C atoms at positions 2 and 3 provide ideal anchor points for introducing substituents that can interact with specific residues within the ATP-binding pocket of kinases.

Several classes of quinoxaline derivatives have shown potent inhibitory activity against a range of kinases. The following table summarizes representative data for quinoxaline-based inhibitors, demonstrating the potential of this scaffold.

Target KinaseCompound/Derivative ClassIC₅₀ (nM)Reference
Pim-1Quinoxaline-2-carboxylic acid analog74
Pim-2Quinoxaline-2-carboxylic acid analog2100
ASK1Dibromo-substituted quinoxaline30.17
CK2Phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid49
JNK1Imidazo[1,2-a]quinoxaline160
GSK-3βQuinoxaline derivative with quinolone nucleus180

The inhibitory effect of quinoxaline derivatives on cancer cell proliferation has been demonstrated in various cell lines.

Cell LineCompound/Derivative ClassIC₅₀ (µM)Reference
MV4-11 (AML)Quinoxaline derivative32.9
A549 (Lung Cancer)Thiazolo[4,5-b]quinoxaline derivative3.04
MCF-7 (Breast Cancer)Thiazolo[4,5-b]quinoxaline derivative1.91
MCF-7 (Breast Cancer)2-substituted-quinoxaline4.23
HepG2 (Liver Cancer)2-substituted-quinoxaline16.46

Experimental Protocols

The foundational quinoxaline ring system can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Workflow for General Quinoxaline Synthesis

G start Start: Substituted o-phenylenediamine + 1,2-dicarbonyl compound dissolve Dissolve in Ethanol or Acetic Acid start->dissolve react Stir at RT or Reflux (Monitor by TLC) dissolve->react workup Cool to RT Isolate crude product react->workup purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization: NMR, MS, IR purify->characterize end End: Pure Quinoxaline Derivative characterize->end

Caption: General workflow for the synthesis of quinoxaline derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1.0 - 1.2 eq)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine in a suitable solvent like ethanol or acetic acid.

  • To the stirred solution, add the 1,2-dicarbonyl compound.

  • The reaction mixture is typically stirred at room temperature or heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

This protocol describes the nucleophilic aromatic substitution on this compound.

Workflow for Derivative Synthesis

G start Start: This compound dissolve Dissolve in DMF or other polar aprotic solvent start->dissolve add_nucleophile Add Nucleophile (e.g., amine, thiol, alcohol) dissolve->add_nucleophile add_base Add Base (e.g., K₂CO₃, Et₃N) add_nucleophile->add_base react Heat reaction mixture (Monitor by TLC) add_base->react workup Cool to RT Pour into water react->workup extract Extract with organic solvent workup->extract purify Purify by Column Chromatography extract->purify end End: 2,3-Disubstituted Quinoxaline Derivative purify->end

Caption: Workflow for the synthesis of derivatives from the scaffold.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (amine, thiol, alcohol, etc.) (1.0 - 2.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

Procedure:

  • To a solution of this compound in a polar aprotic solvent, add the desired nucleophile.

  • Add a suitable base to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinoxaline-6-carboxylate derivative.

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Workflow for Kinase Inhibition Assay

G start Start: Synthesized Quinoxaline Derivatives prepare_reagents Prepare Assay Reagents: Kinase, Substrate, ATP, Buffer start->prepare_reagents dispense_compounds Dispense Compounds into Assay Plate (serial dilutions) prepare_reagents->dispense_compounds add_kinase Add Kinase to Plate dispense_compounds->add_kinase incubate1 Incubate add_kinase->incubate1 initiate_reaction Initiate Kinase Reaction: Add ATP/Substrate Mix incubate1->initiate_reaction incubate2 Incubate initiate_reaction->incubate2 stop_reaction Stop Reaction & Add Detection Reagent incubate2->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Data Analysis: Calculate % Inhibition & IC₅₀ read_luminescence->analyze_data end End: IC₅₀ Values analyze_data->end G start Start: Cancer Cell Line seed_cells Seed Cells into 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Compounds incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (add DMSO or Solubilization Buffer) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: Calculate % Viability & IC₅₀ read_absorbance->analyze_data end End: IC₅₀ Values analyze_data->end G Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim_Kinase Pim Kinase JAK_STAT->Pim_Kinase Bad Bad Pim_Kinase->Bad p27 p27/p21 Pim_Kinase->p27 mTORC1 mTORC1 Pim_Kinase->mTORC1 Bcl_xL Bcl-xL/Bcl-2 Bad->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Quinoxaline_Inhibitor Quinoxaline-based Pim Inhibitor Quinoxaline_Inhibitor->Pim_Kinase G Stress_Signals Stress Signals (ROS, TNF-α) ASK1 ASK1 Stress_Signals->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Quinoxaline_Inhibitor Quinoxaline-based ASK1 Inhibitor Quinoxaline_Inhibitor->ASK1

Application Notes: Hydrolysis of Methyl Quinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the hydrolysis of methyl quinoxaline-6-carboxylate to its corresponding carboxylic acid, quinoxaline-6-carboxylic acid. This conversion is a critical step in the synthesis of various pharmacologically active molecules where the carboxylic acid moiety serves as a key functional handle for further modification. This document outlines a standard base-catalyzed hydrolysis procedure and an alternative hydrothermal method, complete with experimental details, data presentation, and workflow visualizations to aid researchers in drug development and organic synthesis.

Introduction

Quinoxaline-6-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The hydrolysis of its methyl ester, methyl quinoxaline-6-carboxylate, is a fundamental transformation to unmask the carboxylic acid group for subsequent reactions, such as amide bond formation. The hydrolysis of carboxylic acid esters can be achieved through several mechanisms, including acid-catalyzed, neutral, and base-enhanced pathways.[1] In most laboratory and industrial settings, base-catalyzed saponification is preferred due to its efficiency and generally milder conditions compared to acid-catalyzed methods, which can sometimes lead to undesired side reactions.

Recent advancements in green chemistry have also explored the use of high-temperature water (HTW) for organic synthesis, including ester hydrolysis.[2][3][4] This method avoids the use of strong acids or bases and organic solvents, offering a more environmentally benign alternative.[4] These notes provide a standard protocol using lithium hydroxide (LiOH) and discuss the application of hydrothermal conditions for this transformation.

Reaction Scheme

The hydrolysis reaction transforms the methyl ester functional group into a carboxylate anion via nucleophilic acyl substitution, which is subsequently protonated during acidic workup to yield the final carboxylic acid.

G cluster_reactants Reactants cluster_products Products MethylQuinoxaline Methyl Quinoxaline-6-carboxylate QuinoxalineAcid Quinoxaline-6-carboxylic Acid MethylQuinoxaline->QuinoxalineAcid 1. Hydrolysis 2. Acidic Workup Base Base (e.g., LiOH) in H₂O/Solvent Methanol Methanol

Caption: General reaction for the hydrolysis of methyl quinoxaline-6-carboxylate.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)

This protocol describes a standard and reliable method for the saponification of methyl quinoxaline-6-carboxylate.

Materials:

  • Methyl quinoxaline-6-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl quinoxaline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up - Quench and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If no precipitate forms (or for complete recovery): Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude quinoxaline-6-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Hydrothermal Synthesis (HTS) Method

This protocol is adapted from procedures used for the one-pot synthesis and hydrolysis of substituted quinoxaline methyl esters.[4] It offers a greener alternative, avoiding organic solvents and strong bases.

Materials:

  • Methyl quinoxaline-6-carboxylate (1.0 eq)

  • Deionized Water

  • High-pressure reaction vessel (autoclave or sealed tube)

  • Oven or heating mantle capable of reaching 230 °C

Procedure:

  • Reaction Setup: Place methyl quinoxaline-6-carboxylate and deionized water into a high-pressure reaction vessel.

  • Reaction: Seal the vessel and heat it to a high temperature (e.g., 230 °C) for several hours (e.g., 3 hours).[4] The reaction should be conducted with appropriate safety precautions for high-pressure reactions.

  • Work-up: After the reaction period, cool the vessel to room temperature.

  • Isolation: The product, quinoxaline-6-carboxylic acid, is often insoluble in cold water. Collect the product by filtration and wash with cold water to remove any unreacted starting material.[2]

  • Purification: Dry the product under vacuum. Purity can be assessed by NMR or HPLC.

Data Presentation

The following table summarizes reaction conditions reported for the hydrolysis of a structurally related compound, methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate, as part of a one-pot synthesis. These conditions can serve as a starting point for optimizing the hydrolysis of the unsubstituted parent compound.

MethodReactantSolventTemperature (°C)Time (h)Yield (%)Reference
HydrothermalMethyl 3,4-diaminobenzoate + 4,4'-dimethoxybenzilWater230377[4]

Note: The yield corresponds to the overall one-pot reaction including quinoxaline formation and subsequent ester hydrolysis.

Visualizations

G Start Start: Dissolve Methyl Quinoxaline-6-carboxylate in THF/H₂O AddBase Add LiOH Solution Start->AddBase Stir Stir at Room Temperature (or heat if necessary) AddBase->Stir Monitor Monitor Reaction by TLC/HPLC Stir->Monitor Monitor->Stir Incomplete Workup Quench and Acidify with HCl to pH 2-3 Monitor->Workup Reaction Complete Isolate Isolate Product Workup->Isolate Filter Collect Precipitate by Filtration Isolate->Filter Precipitate Forms Extract Extract with Ethyl Acetate Isolate->Extract No Precipitate Purify Purify by Recrystallization (if needed) Filter->Purify Extract->Purify

Caption: Workflow for base-catalyzed hydrolysis of methyl quinoxaline-6-carboxylate.

References

Application Notes and Protocols for Amide Coupling with Quinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoxaline scaffold is a key structural motif in numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The synthesis of quinoxaline-6-carboxamides, through the amide coupling of quinoxaline-6-carboxylic acid with various amines, is a critical step in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for performing amide coupling reactions with quinoxaline-6-carboxylic acid, focusing on common and effective coupling reagents.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. This activation facilitates nucleophilic attack by the amine, leading to the formation of the amide bond. Several classes of coupling reagents are commonly employed, including carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts. The choice of coupling reagent, solvent, and base can significantly impact the reaction yield, purity, and potential for side reactions.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the reaction conditions and reported yields for the amide coupling of quinoxaline-6-carboxylic acid with various amines using different coupling reagents. This data is intended to provide a comparative overview to aid in the selection of the most suitable method for a specific application.

Coupling Reagent/SystemAmine SubstrateSolventBaseReaction Time (h)Yield (%)Reference
HATU Various primary and secondary aminesTHFTEA2.090-95[2]
EDC/HOBt Aniline derivativesAcetonitrileDIPEA24Moderate to Good[3]
T3P® Primary and secondary aminesEthyl Acetate / DCMEt3N / Pyridine6-12Good to Excellent[4]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for three common methods for the amide coupling of quinoxaline-6-carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a general procedure for the synthesis of novel quinoxaline-6-carboxamide derivatives.[2]

Materials:

  • Quinoxaline-6-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a stirred solution of quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).

  • Add HATU (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline-6-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[3][5]

Materials:

  • Quinoxaline-6-carboxylic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • TLC supplies for reaction monitoring

Procedure:

  • Dissolve quinoxaline-6-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the cooled solution in one portion.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol utilizes propylphosphonic anhydride (T3P®) as a mild and efficient coupling reagent.[4]

Materials:

  • Quinoxaline-6-carboxylic acid

  • Amine of interest

  • T3P® (50% solution in ethyl acetate or DMF)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Standard laboratory glassware and stirring equipment

  • TLC supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve quinoxaline-6-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or ethyl acetate.

  • Add triethylamine (3.0-4.0 eq) or pyridine to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water or a saturated solution of NaHCO3.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Process cluster_end Outcome A Quinoxaline-6-Carboxylic Acid F Activation of Carboxylic Acid A->F B Amine (R-NH2) G Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., HATU, EDC, T3P®) C->F D Base (e.g., TEA, DIPEA) D->F F->G H Quinoxaline-6-Carboxamide G->H I Byproducts G->I

Caption: General workflow for the amide coupling of quinoxaline-6-carboxylic acid.

HATU_Mechanism RCOOH Quinoxaline-6-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU + Base HATU HATU Base Base (TEA) Amide Quinoxaline-6-CONH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Byproducts

Caption: Simplified mechanism of HATU-mediated amide coupling.

EDC_Mechanism RCOOH Quinoxaline-6-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt HOBtEster HOBt Active Ester Acylisourea->HOBtEster + HOBt EDU EDU (Byproduct) Acylisourea->EDU Rearrangement (side reaction) Amide Quinoxaline-6-CONH-R' HOBtEster->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

References

Application Notes and Protocols for Biological Screening of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological screening of novel quinoxaline compounds. Quinoxaline derivatives are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document outlines standard methodologies to assess the biological activity of newly synthesized quinoxaline derivatives, presents data in a clear and comparable format, and visualizes key cellular pathways and experimental workflows.

Data Presentation: In Vitro Activity of Novel Quinoxaline Compounds

The following tables summarize the quantitative data for the biological activity of various quinoxaline derivatives against different targets.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference CompoundReference IC50 (µM)
Compound A PC-3 (Prostate)MTT Assay482.11DoxorubicinNot specified
Compound B PC-3 (Prostate)MTT Assay484.11DoxorubicinNot specified
Compound 4m A549 (Lung)Not specifiedNot specified9.32 ± 1.565-Fluorouracil4.89 ± 0.20[1][2]
Compound 4b A549 (Lung)Not specifiedNot specified11.98 ± 2.595-Fluorouracil4.89 ± 0.20[1][2]
VIId HCT116, HepG2, MCF-7Cell ProliferationNot specifiedPromising ActivityDoxorubicinNot specified[3]
VIIIa HCT116, HepG2, MCF-7Cell ProliferationNot specifiedPromising ActivityDoxorubicinNot specified[3]
VIIIc HCT116, HepG2, MCF-7Cell ProliferationNot specifiedPromising ActivityDoxorubicinNot specified[3]
VIIIe HCT116, HepG2, MCF-7Cell ProliferationNot specifiedPromising ActivityDoxorubicinNot specified[3]
XVa HCT116, HepG2, MCF-7Cell ProliferationNot specifiedPromising ActivityDoxorubicinNot specified[3]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
1 Pim-1Luminescence-based74SGI-1776Not specified[4]
5c Pim-1Luminescence-basedSubmicromolarSGI-1776Not specified[4]
5e Pim-1Luminescence-basedSubmicromolarSGI-1776Not specified[4]
5c Pim-2Luminescence-basedSubmicromolarSGI-1776Not specified[4]
5e Pim-2Luminescence-basedSubmicromolarSGI-1776Not specified[4]
ST4j JAK2Kinase Assay13.00 ± 1.31RuxolitinibNot specified[5]
ST4j JAK3Kinase Assay14.86 ± 1.29TofacitinibNot specified[5]
26e ASK1ADP-Glo30.17GS-4997Not specified[6][7]

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
5p S. aureusMicrodilution4VancomycinNot specified[8]
5p B. subtilisMicrodilution8VancomycinNot specified[8]
5p MRSAMicrodilution8VancomycinNot specified[8]
5p E. coliMicrodilution4VancomycinNot specified[8]
2d E. coliDouble Dilution8GentamycinNot specified[9]
3c E. coliDouble Dilution8GentamycinNot specified[9]
2d B. subtilisDouble Dilution16GentamycinNot specified[9]
3c B. subtilisDouble Dilution16GentamycinNot specified[9]
4 B. subtilisDouble Dilution16GentamycinNot specified[9]
6a B. subtilisDouble Dilution16GentamycinNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of novel quinoxaline compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

Materials:

  • Target cancer cell lines (e.g., PC-3, A549, HCT116)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel quinoxaline compounds, dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))[10][13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline compounds in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound).

    • Incubate the plates for 48-72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Protocol 2: Kinase Inhibition Assessment using ADP-Glo™ Kinase Assay

This protocol describes the measurement of the inhibitory activity of quinoxaline compounds against specific kinases using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.[2][7][14]

Materials:

  • Kinase of interest (e.g., Pim-1, VEGFR-2, JAK2)

  • Substrate for the kinase

  • Novel quinoxaline compounds, dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 96-well plate, set up the kinase reaction in a total volume of 25 µL.

    • Add 5 µL of the test compound at various concentrations.

    • Add 10 µL of a mixture containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Kinase Reaction and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.[15]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel quinoxaline compounds against various microbial strains using the broth microdilution method.[16][17]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Novel quinoxaline compounds, dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the quinoxaline compounds in the appropriate broth.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the compound, resulting in a final volume of 200 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[18]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoxaline compounds and a general experimental workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Assay Types synthesis Novel Quinoxaline Compound Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response anticancer Anticancer Assays (MTT, SRB) primary_screening->anticancer kinase Kinase Inhibition Assays (ADP-Glo) primary_screening->kinase antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) primary_screening->antimicrobial mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_response->mechanism_of_action

General experimental workflow for screening novel quinoxaline compounds.

pim1_pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK2 JAK2 Cytokines->JAK2 STAT3_5 STAT3/5 JAK2->STAT3_5 Pim1 Pim-1 STAT3_5->Pim1 Transcription Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation p21 p21 (Cell cycle inhibitor) Pim1->p21 Phosphorylation Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Quinoxaline Quinoxaline Compound Quinoxaline->Pim1 Inhibition

Simplified Pim-1 signaling pathway and inhibition by quinoxaline compounds.

vegfr2_pathway cluster_ligand_receptor Ligand and Receptor cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis Quinoxaline Quinoxaline Compound Quinoxaline->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway and inhibition by quinoxaline compounds.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoxaline Quinoxaline Compound Quinoxaline->CellularStress Induction

Simplified intrinsic and extrinsic apoptosis pathways, which can be modulated by quinoxaline compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted quinoxalines. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental challenges, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted quinoxalines?

A1: The most prevalent method is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This reaction is versatile and can be performed under various conditions, including in refluxing ethanol or acetic acid.[2] Modern variations include microwave-assisted synthesis, the use of diverse catalysts to improve yields and reaction times, and green chemistry protocols that utilize more environmentally benign solvents like water or ethanol.[3][4][5][6][7] Another significant method, particularly for synthesizing quinoxaline 1,4-dioxides, is the Beirut Reaction, which involves the condensation of a benzofuroxan with a compound containing an active methylene group.

Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?

A2: The formation of benzimidazole byproducts is a common issue, often arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[8] It can also be promoted by overly acidic conditions or high temperatures, which can cause rearrangement of the quinoxaline skeleton.[9]

To minimize benzimidazole formation:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[8]

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts.

  • Use Milder Catalysts: Employing milder catalysts or exploring catalyst-free "green" synthetic approaches can significantly reduce the likelihood of this rearrangement.[9]

Q3: My reaction is producing quinoxaline N-oxides as a side product. How can I avoid this?

A3: Quinoxaline N-oxides typically form through the over-oxidation of the quinoxaline ring.[8] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.

To prevent N-oxide formation:

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[8]

  • Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into your reaction mixture.[8]

  • Solvent Choice: Be mindful of your solvent choice, as some solvents like DMSO can act as an oxidant at higher temperatures.

Q4: How can I control the regioselectivity when functionalizing an asymmetric quinoxaline?

A4: Achieving regioselectivity on an asymmetric quinoxaline core is a frequent challenge, influenced by electronic effects, steric hindrance, and the use of directing groups.[10]

  • Electronic Effects: Electron-donating groups (EDGs) on the carbocyclic ring generally direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[10]

  • Steric Hindrance: Bulky substituents can physically block access to adjacent positions, thereby favoring reactions at more accessible sites.[10]

  • Catalyst and Ligand Screening: In metal-catalyzed C-H functionalization reactions, the choice of catalyst (e.g., Palladium, Rhodium) and ligands can significantly impact regioselectivity. Screening different combinations is often necessary to achieve the desired outcome.[10]

Troubleshooting Guide

This guide addresses common issues encountered during quinoxaline synthesis and provides a systematic approach to resolving them.

Problem Potential Causes Recommended Solutions
Low Yield of Target Quinoxaline 1. Incomplete reaction. 2. Purity of starting materials is low. 3. Suboptimal reaction conditions (temperature, time, solvent). 4. Inefficient catalyst. 5. Formation of significant byproducts.1. Monitor the reaction progress using TLC to determine the optimal reaction time. 2. Purify o-phenylenediamine and the 1,2-dicarbonyl compound before use. 3. Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency. 4. Experiment with different catalysts (e.g., iodine, heteropoly acids, various metal catalysts).[1][3] 5. Identify the major byproduct and implement targeted troubleshooting steps as outlined in the FAQs.
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Complex side reactions occurring.1. Lower the reaction temperature. 2. Ensure the purity of starting materials. 3. Use an inert atmosphere if oxidative degradation is suspected.
Difficulty in Product Purification 1. Presence of polar impurities (e.g., unreacted diamine, oxidized byproducts). 2. Formation of isomeric mixtures. 3. Product is poorly crystalline.1. Wash the crude product with a dilute acid solution to remove basic impurities. 2. Use column chromatography with a carefully selected solvent system to separate isomers. 3. Attempt recrystallization from various solvents or solvent mixtures.

Data Presentation: Comparative Synthesis of 2,3-Diphenylquinoxaline

The following tables summarize quantitative data for the synthesis of 2,3-diphenylquinoxaline under various catalytic conditions, illustrating the impact of the catalyst and reaction method on yield and time.

Table 1: Comparison of Different Catalysts in Conventional Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene252 h92[1]
AlFeMoVPToluene252 h80[1]
Phenol (20 mol%)EtOH/H₂O (7:3)Room Temp.3 h67+[6]
Ionic Liquid Functionalized CelluloseWaterRoom Temp.-78-99[4][7]
Nitrilotris(methylenephosphonic acid) (5 mol%)--short80-97[7]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventTimeYield (%)Reference
Conventional RefluxNoneRectified Spirit1 h75[5]
MicrowaveIodine (5 mol%)EtOH/H₂O (1:1)1-2 min95[3]
MicrowaveNoneNone (Solvent-free)5 minHigh[11]
UltrasoundNoneEthanol8 min97[5]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (Ethanol) (16 mL)

  • Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.[12][13]

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[12]

  • Add the o-phenylenediamine solution to the warm solution of benzil in the flask.[12]

  • Warm the mixture on a water bath for 30-60 minutes.[5][12]

  • After the reaction is complete, add water dropwise to the warm mixture until a slight cloudiness persists.[12]

  • Cool the solution in an ice bath to facilitate crystallization.

  • Filter the crude product using a Buchner funnel.

  • Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoxalines

This protocol details an efficient synthesis using microwave irradiation, catalyzed by iodine.[3]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

Procedure:

  • In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of ethanol/water (1:1).

  • Add a catalytic amount of iodine (5 mol%) to the mixture.

  • Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 50 °C with a power level of 300 W for the time specified (typically 1-5 minutes, monitor by TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution (to quench excess iodine) and 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Troubleshooting_Workflow start Start Quinoxaline Synthesis check_yield Reaction Complete. Check Yield and Purity (TLC/NMR) start->check_yield success High Yield & Purity? (>80%) check_yield->success finish Purify & Characterize Product success->finish Yes low_yield Low Yield success->low_yield No, Low Yield impurity Significant Impurities success->impurity No, Impure incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp Yes check_reagents Check Reagent Purity incomplete_rxn->check_reagents No optimize_time_temp->check_yield screen_catalyst Screen Catalysts/Solvents check_reagents->screen_catalyst screen_catalyst->check_yield identify_impurity Identify Impurity (e.g., Benzimidazole, N-Oxide) impurity->identify_impurity benzimidazole Benzimidazole? identify_impurity->benzimidazole n_oxide N-Oxide? identify_impurity->n_oxide purify_dicarbonyl Purify Dicarbonyl Use Milder Catalyst benzimidazole->purify_dicarbonyl Yes use_inert_atm Use Inert Atmosphere Avoid Strong Oxidants n_oxide->use_inert_atm Yes purify_dicarbonyl->check_yield use_inert_atm->check_yield

Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.

Quinoxaline_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product diamine o-Phenylenediamine step1 Nucleophilic Attack (Amine on Carbonyl) diamine->step1 dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 + H⁺ step2 Dehydration (-H₂O) intermediate1->step2 intermediate2 Imine Intermediate (Schiff Base) step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Dihydroquinoxaline Intermediate step3->intermediate3 step4 Oxidation (-2H) intermediate3->step4 [O] or Catalyst quinoxaline Substituted Quinoxaline step4->quinoxaline

Caption: General mechanism for the synthesis of substituted quinoxalines.

References

Technical Support Center: Palladium-Catalyzed Quinoxaline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during palladium-catalyzed quinoxaline coupling experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: I am not getting the desired coupled quinoxaline product, or the yield is very low. What are the potential causes and how can I fix it?

A1: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and deactivate through various pathways.

    • Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1][2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Proper degassing of solvents and reagents is crucial. Techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas are recommended.[1]

    • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways. Ensure you are using high-purity ligands and consider screening alternative, more robust ligands like bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3]

    • Formation of Inactive Pd Aggregates: At elevated temperatures, Pd(0) species can aggregate into inactive palladium black.[4][5] Try lowering the reaction temperature.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and strength of the base are critical.[3][6] If you are using a weak base, it may not be sufficient to facilitate the transmetalation step effectively. Consider screening a range of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., DBU).[7][8]

    • Solvent: The solvent can significantly influence the solubility of reagents and the stability of the catalyst.[6] Common solvents for these couplings include THF, 1,4-dioxane, DMF, and toluene.[7][9] If you observe poor solubility, a different solvent system might be necessary.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] It is essential to find the optimal temperature for your specific substrate combination.

  • Poor Quality of Reagents:

    • Ensure all starting materials, including the haloquinoxaline, coupling partner, catalyst, ligand, and base, are of high purity and anhydrous. Water can interfere with the catalytic cycle.

Problem 2: Significant Homocoupling of the Coupling Partner

Q2: I am observing a significant amount of homocoupled product from my boronic acid or alkyne coupling partner. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura and Sonogashira couplings.[1][10]

  • Presence of Oxygen: Oxygen is a primary culprit in promoting homocoupling.[1][2][10] It can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the organometallic reagent.[1] Rigorous exclusion of air from the reaction mixture is paramount.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling by promoting the desired reductive elimination step over side reactions.[1] Consider ligands like Xantphos, SPhos, or XPhos.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[1] Try running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

  • Copper Co-catalyst (in Sonogashira Coupling): The use of a copper co-catalyst in Sonogashira reactions can sometimes lead to alkyne homocoupling (Glaser coupling).[1] Switching to a copper-free Sonogashira protocol can mitigate this issue.[1]

Below is a troubleshooting workflow for minimizing homocoupling:

G start High Homocoupling Observed inert_check Is the reaction under a strictly inert atmosphere? start->inert_check improve_degassing Action: Improve degassing (Freeze-Pump-Thaw or extensive sparging). inert_check->improve_degassing No ligand_check Is the ligand optimal? (e.g., bulky, electron-rich) inert_check->ligand_check Yes improve_degassing->ligand_check screen_ligands Action: Screen alternative ligands (e.g., SPhos, XPhos, Xantphos). ligand_check->screen_ligands No temp_check Is the reaction temperature as low as feasible? ligand_check->temp_check Yes screen_ligands->temp_check reduce_temp Action: Reduce reaction temperature. temp_check->reduce_temp No sonogashira_check Is this a Sonogashira reaction with a copper co-catalyst? temp_check->sonogashira_check Yes reduce_temp->sonogashira_check copper_free Action: Switch to a copper-free protocol. sonogashira_check->copper_free Yes end_fail Problem Persists sonogashira_check->end_fail No end_success Homocoupling Minimized copper_free->end_success

Caption: Troubleshooting workflow for minimizing homocoupling side reactions.

Problem 3: Dehalogenation of the Haloquinoxaline

Q3: I am observing the formation of a dehalogenated quinoxaline byproduct. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of the halogen on your quinoxaline with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[10]

  • Mechanism: After the oxidative addition of the haloquinoxaline to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl and hydride ligands then yields the dehalogenated quinoxaline and regenerates the Pd(0) catalyst.[10][11]

  • Sources of Hydride: Common hydride sources include certain solvents (like alcohols), amine bases, or impurities in the reagents.

  • Prevention:

    • Solvent Choice: Avoid using protic solvents like alcohols if dehalogenation is a significant issue.

    • Base Selection: Some amine bases are more prone to donating a hydride. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Reagent Purity: Ensure all reagents are pure and anhydrous.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right palladium catalyst and ligand for my quinoxaline coupling reaction?

A4: The optimal catalyst and ligand combination is highly dependent on the specific substrates being coupled.

  • Palladium Precatalysts: Using pre-formed, air-stable palladium precatalysts (e.g., XantPhos-Pd-G2) can offer better reproducibility and activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][12]

  • Ligands:

    • Bulky, Electron-Rich Phosphines: For many cross-coupling reactions involving quinoxalines, bulky and electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Bidentate Ligands: Ligands like Xantphos are often effective in C-N bond-forming reactions (Buchwald-Hartwig amination) with quinoxalines.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known to form highly stable and active palladium complexes, which can be beneficial for challenging couplings.[3]

A general approach is to screen a small library of ligands to identify the one that provides the best yield and lowest amount of side products for your specific reaction.

Q5: What is the role of the base in palladium-catalyzed quinoxaline coupling, and how do I select the appropriate one?

A5: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (for Suzuki, Sonogashira, etc.) or in the deprotonation of the nucleophile (for Buchwald-Hartwig amination).[11][13]

  • Strength: The base must be strong enough to perform its function without causing degradation of the starting materials or products.

  • Solubility: The solubility of the base can impact the reaction rate. In some cases, a heterogeneous mixture with an inorganic base is effective, while in others, a soluble organic base may be preferable.[6][8]

  • Commonly Used Bases:

    • Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃.

    • Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU).

    • Alkoxides: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu). These are very strong bases often used in Buchwald-Hartwig aminations.

The optimal base should be determined empirically for each specific reaction.

Q6: Can you provide a diagram of the general catalytic cycle for palladium-catalyzed cross-coupling?

A6: Yes, here is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

G Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diorgano Aryl-Pd(II)-R L_n PdII_Aryl->PdII_Diorgano Transmetalation Transmetalation Transmetalation->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Aryl-R (Desired Product) RedElim->Product ArylHalide Aryl-X (Quinoxaline-X) ArylHalide->OxAdd Organometallic R-M (e.g., R-B(OH)2) Organometallic->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Purification of Substituted Quinoxaline Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted quinoxaline carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted quinoxaline carboxylates?

A1: The most common and effective methods for purifying substituted quinoxaline carboxylates are recrystallization and column chromatography.[1] For solid products, recrystallization is often a highly effective method.[1] When recrystallization is insufficient to separate the product from impurities, silica gel column chromatography is the standard technique.[1] Liquid-liquid extraction can also be employed as a preliminary purification step, particularly during the work-up of a reaction.[2][3]

Q2: My purified quinoxaline carboxylate is persistently colored. How can I decolorize it?

A2: Persistent color in your purified product can often be removed by treatment with activated charcoal.[4] The general procedure involves dissolving the compound in a suitable hot solvent, adding a small amount (typically 1-2% by weight) of activated charcoal, briefly heating the mixture, and then performing a hot gravity filtration to remove the charcoal.[4] The purified compound is then obtained by allowing the filtrate to cool and crystallize.[4]

Q3: My quinoxaline derivative appears to be unstable on a standard silica gel column. What are my options?

A3: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor recovery.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-3%) before packing the column.[4] Alternatively, using a different stationary phase like alumina or employing reverse-phase (C18) chromatography are effective strategies.[4]

Q4: I'm struggling to separate isomeric quinoxaline derivatives. What purification technique is most effective?

A4: Separating isomers can be challenging. If there is a significant difference in their solubility in a particular solvent, fractional crystallization can be an effective approach.[4] For difficult separations where crystallization is not effective, preparative High-Performance Liquid Chromatography (HPLC) is often the most powerful technique, offering the best resolution.[4] Screening different HPLC column chemistries (e.g., C18, Phenyl-Hexyl) can help optimize the separation.[4]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Steps
Product Precipitation on Column The compound may have low solubility in the chosen eluent, causing it to precipitate. Ensure the crude product is fully dissolved before loading. If solubility is an issue, consider solid loading by pre-adsorbing the sample onto a small amount of silica gel.[4]
Inefficient Elution The solvent system may be too non-polar. Gradually increase the polarity of the eluent (gradient elution).[4] For highly polar compounds, switching to reverse-phase chromatography may be more effective.[4]
Compound Instability As mentioned in the FAQs, the compound may be degrading on the acidic silica gel. Deactivate the silica with triethylamine or use an alternative stationary phase like alumina.[4]
Product Loss During Work-up Ensure the pH of the aqueous layer during extraction is appropriate for your compound's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[4]
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-elution with Impurity The chosen chromatography solvent system lacks the selectivity to separate the product from a closely eluting impurity. Experiment with different solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before attempting another column.[4]
Formation of Benzimidazole Byproduct This can occur if the 1,2-dicarbonyl starting material is impure or has degraded to an aldehyde. Check the purity of your starting materials before synthesis.[5]
Presence of Dihydroquinoxaline Intermediate Incomplete oxidation during the synthesis can leave a dihydroquinoxaline impurity. Introducing a mild oxidant, such as stirring the reaction mixture open to the air, can help drive the reaction to completion.[5]
Formation of Quinoxaline N-oxides Over-oxidation can lead to the formation of N-oxides. This can be avoided by running the reaction under an inert atmosphere and avoiding harsh oxidizing agents.[5]

Experimental Protocols

Protocol 1: General Recrystallization of Substituted Quinoxaline Carboxylates
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for quinoxaline derivatives include ethanol and methanol/water mixtures.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Swirl the mixture and perform a hot gravity filtration to remove the charcoal.[4]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC that provides good separation between your desired product and any impurities. A common eluent system is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Alternatively, pre-adsorb the sample onto a small amount of silica gel for solid loading.[4] Carefully load the sample onto the top of the packed column.[4]

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Substituted Quinoxaline Carboxylate

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol) 859875Effective for removing less soluble impurities.
Silica Gel Chromatography (Hexane/Ethyl Acetate) 85>9965Good for separating closely related impurities.
Recrystallization followed by Chromatography 85>9955Highest purity achieved but with lower overall yield.
Preparative HPLC 95 (after initial purification)>99.580 (of the loaded material)Best for separating stubborn isomers, but requires specialized equipment.[4]

Note: The data in this table is illustrative and will vary depending on the specific compound and impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixtures Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Purity_Check->Prep_HPLC Isomer Separation Purity_Check->Pure_Product Purity >98% Troubleshooting_Chromatography Start Low Recovery from Column Chromatography Q1 Product precipitated on column? Start->Q1 A1 Solid load sample or use more polar solvent Q1->A1 Yes Q2 Compound unstable on silica? Q1->Q2 No A2 Deactivate silica with Et3N or use Alumina/Reverse Phase Q2->A2 Yes Q3 Eluent too non-polar? Q2->Q3 No A3 Increase eluent polarity (gradient elution) Q3->A3 Yes

References

Technical Support Center: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step synthesis. The first step is the condensation of Methyl 3,4-diaminobenzoate with oxalic acid to form Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. The second step is the chlorination of this intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.

Q2: I am having trouble sourcing Methyl 3,4-diaminobenzoate. Can I synthesize it in the lab?

A2: Yes, Methyl 3,4-diaminobenzoate can be readily synthesized from 3,4-diaminobenzoic acid. A common method is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid or by using thionyl chloride in methanol. The latter method has been reported with high yields (around 95%).[1]

Q3: What are the most critical factors affecting the overall yield of the synthesis?

A3: The most critical factors include the purity of the starting materials (especially the Methyl 3,4-diaminobenzoate), the efficiency of the condensation reaction to form the quinoxaline-2,3-dione intermediate, and the conditions of the chlorination step. Anhydrous conditions are crucial during chlorination to prevent the formation of byproducts.

Q4: Are there any major side reactions to be aware of?

A4: A potential side reaction, particularly if the synthesis is performed at high temperatures, is the decarboxylation of the quinoxaline-6-carboxylic acid derivative.[2][3] During the chlorination step, incomplete reaction can lead to the formation of mono-chloro impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the condensation step (Step 1) - Impure Methyl 3,4-diaminobenzoate.- Incomplete reaction.- Sub-optimal reaction temperature.- Recrystallize the Methyl 3,4-diaminobenzoate before use.- Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction mixture is homogenous.
Low yield in the chlorination step (Step 2) - Presence of water in the reaction mixture.- Incomplete reaction.- Degradation of the product due to excessive heat.- Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase the equivalents of the chlorinating agent (e.g., thionyl chloride) and extend the reaction time. Monitor via TLC.- Maintain the recommended reaction temperature and avoid overheating.
Product is difficult to purify - Presence of starting material or mono-chloro intermediate.- Formation of tar-like byproducts.- Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography for purification if recrystallization is ineffective.- Consider a thorough work-up procedure to remove acidic impurities before purification.
Inconsistent yields between batches - Variability in the quality of starting materials or reagents.- Inconsistent reaction conditions.- Standardize the source and purity of all chemicals.- Carefully control reaction parameters such as temperature, time, and stirring speed.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methodology:

  • In a round-bottom flask, dissolve Methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

  • Add oxalic acid (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Step 2: Synthesis of this compound

Methodology:

  • To a solution of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1 equivalent) in an anhydrous solvent mixture (e.g., chloroform and tetrahydrofuran), add a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Slowly add thionyl chloride (SOCl₂) (at least 2 equivalents) to the mixture at room temperature under an inert atmosphere.[4]

  • Heat the reaction mixture to reflux and maintain for 12-20 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like methanol to afford this compound as a solid.[4]

Data Presentation

Table 1: Comparative Yields for the Synthesis of Quinoxaline Derivatives

Starting MaterialReactionReagents & ConditionsYield (%)Reference
3,4-Diaminobenzoic acidEsterificationThionyl chloride, Methanol, Room temp, 4h95.0[1]
3,4-Diaminobenzoic acidEsterificationConc. H₂SO₄, Methanol, 90°C, 12h98.1[1]
Methyl 7-ethoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylateChlorinationSOCl₂, Chloroform, THF, DMF, Reflux, 20h92.0[4]
Quinoxaline-2,3-dioneChlorinationThionyl chloride, Methylene chloride, DMF, 40°C, 6hGood to Excellent[5]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A Methyl 3,4-diaminobenzoate C Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate A->C B Oxalic Acid B->C D This compound C->D SOCl₂ or POCl₃

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed Step Which step has low yield? Start->Step Condensation Condensation (Step 1) Step->Condensation Step 1 Chlorination Chlorination (Step 2) Step->Chlorination Step 2 CheckPurity Check Purity of Methyl 3,4-diaminobenzoate Condensation->CheckPurity OptimizeCondensation Optimize Reaction Time/ Temperature for Condensation Condensation->OptimizeCondensation CheckAnhydrous Ensure Anhydrous Conditions for Chlorination Chlorination->CheckAnhydrous OptimizeChlorination Optimize Chlorinating Agent Equivalents and Time Chlorination->OptimizeChlorination

Caption: Troubleshooting logic for addressing low reaction yield.

References

Preventing homo-coupling in Suzuki reactions of dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of dichloroquinoxalines. Our goal is to help you minimize side reactions, particularly homo-coupling, and achieve high yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a problem with dichloroquinoxalines?

A1: Homo-coupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Dichloroquinoxalines are electron-deficient heteroaromatics, which can influence the stability of the catalytic intermediates and potentially favor pathways leading to side reactions like homo-coupling.

Q2: What are the primary causes of homo-coupling?

A2: The main culprits behind homo-coupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of boronic acids.[3][4][5] The mechanism involves the formation of a palladium peroxo complex which can react with the boronic acid.[3][6]

  • Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced to the catalytically active Pd(0) species in situ. This reduction can proceed via the homo-coupling of two boronic acid molecules, generating the undesired biaryl byproduct.[7]

Q3: How can I prevent or minimize homo-coupling in my reactions with dichloroquinoxalines?

A3: A multi-faceted approach is most effective:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]

  • Use of Pd(0) Catalysts: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an initial reduction step, thus circumventing the homo-coupling pathway associated with in situ reduction of Pd(II) species.

  • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos are known to promote the desired cross-coupling pathway and suppress homo-coupling by stabilizing the palladium center and facilitating reductive elimination.[8]

  • Appropriate Base Selection: The choice of base is critical. For reactions with dichloroquinoxalines, weaker inorganic bases like K₃PO₄ and K₂CO₃ are often preferred.[2]

  • High-Purity Reagents: Ensure your boronic acids are of high purity, as impurities can sometimes promote side reactions.

Troubleshooting Guide

Problem 1: Significant formation of homo-coupled byproduct.

This is a common issue that directly impacts yield and purity.

Possible Cause Troubleshooting Step
Oxygen Contamination Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2]
Use of Pd(II) Precatalyst Switch to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed palladium complex with a bulky ligand (e.g., XPhos Pd G2/G3).[9]
Inappropriate Ligand If using a generic phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos, which are known to minimize homo-coupling.[8]
Boronic Acid Instability Use fresh, high-purity boronic acid. If the boronic acid is known to be unstable, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Problem 2: Low or no yield of the desired cross-coupled product.

Low conversion can be due to several factors beyond homo-coupling.

Possible Cause Troubleshooting Step
Catalyst Deactivation In addition to oxygen, other impurities can deactivate the catalyst. Ensure all glassware is clean and dry, and all reagents are of high purity.
Suboptimal Base The choice of base is crucial for the transmetalation step. For monosubstitution on 2,6-dichloroquinoxaline, K₃PO₄ has been shown to be effective. For disubstitution, a stronger base like K₂CO₃ in an aqueous solution may be necessary.[2]
Incorrect Solvent The solvent affects the solubility of reagents and the stability of catalytic intermediates. For the monosubstitution of 2,6-dichloroquinoxaline, THF has been identified as an optimal solvent. For diarylation, 1,4-dioxane with an aqueous base is often used.[2]
Inappropriate Reaction Temperature For monosubstitution with Pd(PPh₃)₄ and K₃PO₄ in THF, a temperature of 90°C is a good starting point. Higher temperatures (e.g., 120°C) may be required for the second coupling.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki Coupling of 2,6-Dichloroquinoxaline
Reaction Type Arylboronic Acid (equiv) Catalyst (mol%) Base (equiv) Solvent Temperature Time (h) Typical Yield
Monosubstitution 1.3Pd(PPh₃)₄ (5)K₃PO₄ (2)THF90°C860-97%
Disubstitution 2.5Pd(PPh₃)₄ (5)K₂CO₃ (2M aq.)1,4-Dioxane120°C12Varies

Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of 2,6-Dichloroquinoxaline
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and finely powdered K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (approximately 8 mL per 1 mmol of 2,6-dichloroquinoxaline).

  • Reaction Execution: Seal the flask and heat the mixture at 90°C with vigorous stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Disubstitution of 2,6-Dichloroquinoxaline
  • Reaction Setup: In a sealed tube, combine 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (2.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K₂CO₃.

  • Reaction Execution: Seal the tube and heat the mixture to 120°C for 12 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

Homo_Coupling_Mechanism Pd(II) Pd(II) Homo_Coupled Ar-Ar Pd(II)->Homo_Coupled Pd(0) Pd(0) Boronic_Acid 2 x ArB(OH)₂ Boronic_Acid->Pd(II) Homo_Coupled->Pd(0) Troubleshooting_Workflow start High Homo-coupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Degas solvents and use inert atmosphere q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) q2->sol2 Yes q3 Is the ligand optimal? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) q3->sol3 No end Homo-coupling Minimized q3->end Yes a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the microwave-assisted synthesis of quinoxaline derivatives.

Troubleshooting Guide

This guide addresses frequent problems in a question-and-answer format to help you optimize your experimental outcomes.

Q1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve the yield?

A: Low yields are a common issue in chemical synthesis. Several factors in a microwave-assisted protocol can contribute to this problem. Consider the following potential causes and solutions:

  • Inadequate Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave energy.

    • Solution: If using a non-polar solvent, consider adding a small amount of a polar co-solvent like ethanol or DMF to improve energy absorption. Alternatively, solvent-free conditions using a solid support like acidic alumina can be highly effective.[1]

  • Sub-optimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.

    • Solution: Systematically screen a range of temperatures (e.g., 100-160°C) to find the optimal condition for your specific substrates. Microwave reactors allow for precise temperature control, which is a more critical parameter than power output.

  • Incorrect Reaction Time: The reaction time may be too short for completion or excessively long, causing decomposition of reactants or products.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) at various time points to determine the optimal reaction time. Microwave-assisted syntheses are often rapid, with many reactions completing within minutes.[1][2]

  • Catalyst Inefficiency or Absence: The chosen catalyst may not be effective, or a catalyst may be required for the reaction to proceed.

    • Solution: While some reactions are catalyst-free, others benefit from catalysts like iodine or acidic alumina.[1] If using a catalyst, ensure it is active and used in the appropriate amount (e.g., 5 mol% for iodine).[3]

  • Reactivity of Starting Materials: The electronic properties of the substituents on your 1,2-diamine or 1,2-dicarbonyl compound can significantly influence reactivity.

    • Solution: Electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, potentially requiring higher temperatures or longer reaction times to achieve a good yield.[4]

Q2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired quinoxaline derivative. Here are some common side products and strategies to mitigate their formation:

  • Benzimidazoles: These can form through a rearrangement of the quinoxaline skeleton.

    • Solution: This is more likely to occur under harsh acidic conditions. Using milder catalysts or catalyst-free methods can reduce the likelihood of this rearrangement.[5]

  • Dimers of Quinoxaline: Self-condensation of the product can occur.

    • Solution: Avoid using strong acids, which can promote dimerization.[5]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.

    • Solution: Ensure your starting materials are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.

  • Incomplete Condensation Products: Mono-imine intermediates may be present if the reaction does not go to completion.

    • Solution: Increase the reaction time or temperature to drive the reaction to completion, as monitored by TLC.[5]

Q3: The reaction mixture has turned into a dark, tar-like substance (charring). What causes this and is the product salvageable?

A: Charring indicates decomposition of the starting materials or product and is often irreversible. The primary cause is excessive temperature.

  • Localized Superheating: Microwave radiation can create localized "hot spots" in the reaction mixture, leading to rapid decomposition.

    • Solution: Ensure efficient stirring of the reaction mixture to distribute the heat more evenly. Reduce the microwave power and increase the reaction time to maintain the desired temperature without localized overheating.

  • Incorrect Temperature Setting: The set temperature may be too high for the stability of your compounds.

    • Solution: Lower the reaction temperature and monitor the reaction for any signs of decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave synthesis for quinoxaline derivatives compared to conventional heating?

A: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (often from hours to minutes), and frequently higher product yields.[6][7][8] This is due to the direct and efficient heating of the reaction mixture, which accelerates reaction rates.[9][10]

Q2: How do I choose an appropriate solvent for my microwave-assisted quinoxaline synthesis?

A: The choice of solvent is critical for efficient microwave heating. Polar solvents such as ethanol, water, and DMF are commonly used as they couple well with microwave radiation.[3] However, solvent-free ("dry media") reactions, often supported on mineral supports like acidic alumina, are an excellent and environmentally friendly alternative.[1]

Q3: Is it safe to use a domestic microwave oven for these syntheses?

A: It is strongly advised not to use a domestic microwave oven for chemical synthesis. These appliances lack the necessary temperature and pressure controls, leading to poor reproducibility and significant safety hazards, especially when working with organic solvents. Dedicated scientific microwave reactors are equipped with safety features and precise control over reaction parameters.

Q4: My crude product is an oil and will not crystallize. What purification techniques can I use?

A: If recrystallization is not feasible, column chromatography is the most common alternative for purifying quinoxaline derivatives.

  • Column Chromatography: A typical mobile phase for the separation of quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[11] The crude product can be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto a silica gel column.[11] Fractions are collected and analyzed by TLC to isolate the pure product.[11]

Q5: How do I effectively remove colored impurities from my product?

A: Colored impurities, often arising from oxidation of the diamine starting material, can sometimes be removed during recrystallization.

  • Activated Charcoal: After dissolving your crude product in a suitable hot solvent for recrystallization, you can add a small amount of activated charcoal (1-2% by weight).[11] After briefly heating and swirling, the charcoal can be removed by hot gravity filtration.[11] The purified product should then crystallize from the clear filtrate upon cooling.

Data Presentation

The following tables summarize quantitative data from various microwave-assisted quinoxaline synthesis protocols.

Table 1: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline Derivatives on Acidic Alumina

Diamineα-DicarbonylTime (min)Yield (%)
Benzene-1,2-diamineBenzil385
4-Methylbenzene-1,2-diamineBenzil386
4,5-Dimethylbenzene-1,2-diamineBenzil386
4-Nitrobenzene-1,2-diamineBenzil380
Data sourced from a study on benign approaches to microwave-assisted synthesis.[1]

Table 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxaline Derivatives in Ethanol/Water

1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
o-phenylenediaminePhenylglyoxal monohydrate292
4-Chloro-1,2-phenylenediamineBenzil2.594
4-Nitro-1,2-phenylenediamineBenzil390
1,2-DiaminonaphthalenePhenylglyoxal monohydrate295
Reaction conditions: 5 mol% Iodine, Ethanol/Water (1:1), 50°C. Data from a study on an effective microwave-induced iodine-catalyzed method.[3]

Experimental Protocols

Below are detailed methodologies for key microwave-assisted quinoxaline synthesis experiments.

Protocol 1: Solvent-Free Synthesis of 2,3-Diphenylquinoxaline using Acidic Alumina

This protocol is adapted from a study on benign, solvent-free approaches.[1]

  • Reactant Mixture: In a glass vial, thoroughly mix benzene-1,2-diamine (1.1 mmol) and benzil (1 mmol).

  • Support Addition: Add acidic alumina to the mixture.

  • Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate for 3 minutes. The temperature is typically controlled around 120°C in cycles of 15-20 seconds of irradiation followed by 30 seconds of cooling.[1]

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration and wash with water. The product is often pure enough without further purification.

Protocol 2: Iodine-Catalyzed Synthesis of Quinoxalines in Aqueous Ethanol

This protocol is based on a rapid, microwave-induced method.[3]

  • Solution Preparation: In a microwave-safe reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (5 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 50°C for 2-3 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the quinoxaline product.

Mandatory Visualization

The following diagrams illustrate key workflows in the microwave-assisted synthesis of quinoxaline derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_reactants 1. Mix Reactants & Solvent/Support add_catalyst 2. Add Catalyst (if required) prep_reactants->add_catalyst mw_irrad 3. Microwave Irradiation (Controlled Time & Temp) add_catalyst->mw_irrad monitor 4. Monitor by TLC mw_irrad->monitor cool_down 5. Cool Reaction Mixture monitor->cool_down Reaction Complete extraction 6. Extraction/Filtration cool_down->extraction purification 7. Purification (Recrystallization/ Chromatography) extraction->purification characterization 8. Characterization purification->characterization

Caption: General experimental workflow for microwave-assisted quinoxaline synthesis.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No solution_yield Adjust Temp/Time Change Solvent/Catalyst Check Reactant Purity low_yield->solution_yield Yes charring Charring? side_products->charring No solution_side_products Modify Catalyst Adjust Temp/Time Inert Atmosphere side_products->solution_side_products Yes end Optimized Reaction charring->end No solution_charring Reduce Temperature Improve Stirring Reduce Power charring->solution_charring Yes solution_yield->end solution_side_products->end solution_charring->end

Caption: Troubleshooting workflow for common issues in quinoxaline synthesis.

References

Technical Support Center: Managing Decarboxylation of Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the decarboxylation of quinoxaline carboxylic acids.

Troubleshooting Guides

This section addresses common issues encountered during the decarboxylation of quinoxaline carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or No Decarboxylation

Q1: My thermal decarboxylation reaction is not proceeding to completion, or the yield of the decarboxylated product is very low. What are the possible reasons and how can I improve the outcome?

A1: Incomplete thermal decarboxylation can be attributed to several factors. Aromatic carboxylic acids are generally prone to decarboxylation at high temperatures, but the efficiency can be influenced by reaction parameters.[1][2]

  • Insufficient Temperature: The temperature might be too low to overcome the activation energy for CO2 extrusion. A detailed study on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids showed that decarboxylation was inhibited at 130°C, but increased with temperature, with significant decarboxylation occurring at temperatures between 150–230°C.[2]

  • Reaction Time: The heating duration may be too short. For instance, in the same hydrothermal synthesis, extending the reaction time at 150°C from 10 minutes to 60 minutes increased the yield of the desired product, while also affecting the amount of decarboxylation.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective.[3] In some cases, the presence of an acid, like acetic acid, can catalyze the reaction.[2]

  • Substituent Effects: The electronic nature of substituents on the quinoxaline ring can impact the ease of decarboxylation. Electron-withdrawing groups can facilitate the process, while electron-donating groups may hinder it. The position of the carboxylic acid group and other substituents is also crucial.[4][5]

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC.

  • Extend Reaction Time: Increase the reaction duration and follow the reaction kinetics to determine the optimal time.

  • Solvent Screening: If applicable, consider switching to a higher-boiling point solvent or adding a catalytic amount of acid.

  • Consider Alternative Methods: If thermal decarboxylation remains inefficient, explore other methods such as microwave-assisted or photocatalytic decarboxylation.[6][7][8]

Issue 2: Formation of Unwanted Byproducts

Q2: During the synthesis of my target quinoxaline carboxylic acid, I am observing a significant amount of the decarboxylated quinoxaline as a byproduct. How can I minimize this?

A2: The formation of decarboxylated quinoxalines is a common side reaction during the synthesis of quinoxaline carboxylic acids, especially at elevated temperatures.[1][2]

  • Reaction Temperature: Higher temperatures favor decarboxylation. A study on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids demonstrated that lowering the reaction temperature from 230°C to 150°C significantly reduced the amount of the decarboxylated side product.[2]

  • Protecting Groups: To completely inhibit decarboxylation during synthesis, one can use a starting material where the carboxylic acid is protected, for example, as a methyl ester. The ester can then be hydrolyzed in a subsequent step under conditions that do not promote decarboxylation.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: Conduct the synthesis at the lowest temperature that allows for a reasonable reaction rate of the desired product formation.

  • Use Protected Starting Materials: Employ a protected form of the diaminobenzoic acid, such as methyl 3,4-diaminobenzoate, and deprotect after the quinoxaline ring formation.[1]

Q3: My reaction is producing a benzimidazole derivative as a major byproduct. What is the cause and how can I avoid it?

A3: The formation of benzimidazole byproducts can occur when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[9]

Troubleshooting Steps:

  • Purify the 1,2-Dicarbonyl Compound: Ensure the purity of the dicarbonyl reagent by techniques such as recrystallization or chromatography before use.[9]

  • Use Fresh Reagents: Use freshly opened or purified reagents to minimize the presence of degradation products.

Q4: I am observing the formation of quinoxaline N-oxides in my reaction mixture. How can I prevent this?

A4: Quinoxaline N-oxides can form due to over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[9]

Troubleshooting Steps:

  • Control the Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9]

  • Avoid Strong Oxidizing Agents: Ensure that no unintentional oxidizing agents are present in the reaction mixture.

FAQs

Q5: What are the common methods for decarboxylating quinoxaline carboxylic acids?

A5: Several methods can be employed for the decarboxylation of quinoxaline carboxylic acids:

  • Thermal Decarboxylation: This is the most straightforward method, involving heating the carboxylic acid, often in a high-boiling solvent.[2]

  • Microwave-Assisted Decarboxylation: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating.[8][10]

  • Photocatalytic Decarboxylation: This method utilizes visible light and a photocatalyst to induce decarboxylation under mild conditions.[6][11]

  • Metal-Catalyzed Decarboxylation: Transition metals, such as copper, can catalyze the decarboxylation reaction.[10]

Q6: How can I monitor the progress of my decarboxylation reaction?

A6: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the presence of any byproducts.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be used to monitor the reaction and identify products and byproducts.

Q7: What are some general safety precautions I should take during decarboxylation reactions?

A7:

  • Proper Ventilation: Decarboxylation reactions release carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood to prevent pressure buildup, especially in a closed system.

  • High-Temperature Precautions: When performing thermal or microwave-assisted decarboxylation, use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.

  • Catalyst Handling: If using metal catalysts, be aware of their specific handling requirements and potential toxicity.

Data Presentation

Table 1: Influence of Temperature on Decarboxylation as a Side Reaction

Reaction Temperature (°C)Yield of Desired Quinoxaline Carboxylic Acid (%)Yield of Decarboxylated Byproduct (%)
230~70~20
2007210
170625
150644
13021Not Isolated

Data adapted from a study on the hydrothermal synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid.[2]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinoxaline carboxylic acid and a suitable high-boiling solvent (e.g., DMF, diphenyl ether).

  • Heating: Heat the reaction mixture to the desired temperature (typically 150-250°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The purification procedure will depend on the properties of the product and may involve extraction, crystallization, or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Decarboxylation

  • Setup: In a microwave-safe reaction vessel, combine the quinoxaline carboxylic acid, a suitable solvent (e.g., NMP, quinoline), and a catalyst if required (e.g., Cu2O/1,10-phenanthroline).[10]

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 190°C) and power for a specified time (e.g., 5-15 minutes).[8][10]

  • Monitoring: After the initial irradiation time, check the reaction progress by TLC or HPLC. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up: After cooling, the product can be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

Visualizations

Troubleshooting_Decarboxylation start Decarboxylation of Quinoxaline Carboxylic Acid issue Identify Issue start->issue incomplete Incomplete Reaction / Low Yield issue->incomplete No byproducts Byproduct Formation issue->byproducts Yes solution1 Increase Temperature Extend Reaction Time Change Solvent Consider Alternative Method incomplete->solution1 byproduct_type Identify Byproduct byproducts->byproduct_type end Successful Decarboxylation solution1->end solution2 Lower Temperature Use Protecting Groups solution2->end solution3 Purify 1,2-Dicarbonyl Use Fresh Reagents solution3->end solution4 Inert Atmosphere Avoid Oxidants solution4->end decarboxylated Decarboxylated Quinoxaline byproduct_type->decarboxylated Decarboxylated benzimidazole Benzimidazole Derivative byproduct_type->benzimidazole Benzimidazole n_oxide Quinoxaline N-Oxide byproduct_type->n_oxide N-Oxide decarboxylated->solution2 benzimidazole->solution3 n_oxide->solution4

Caption: Troubleshooting workflow for managing decarboxylation of quinoxaline carboxylic acids.

Decarboxylation_Methods start Quinoxaline Carboxylic Acid thermal Thermal Decarboxylation start->thermal microwave Microwave-Assisted Decarboxylation start->microwave photocatalytic Photocatalytic Decarboxylation start->photocatalytic metal Metal-Catalyzed Decarboxylation start->metal product Decarboxylated Quinoxaline thermal->product microwave->product photocatalytic->product metal->product

Caption: Common methods for the decarboxylation of quinoxaline carboxylic acids.

References

Technical Support Center: Scale-up Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.

Experimental Workflow

The overall synthetic workflow for the scale-up production of this compound is a three-step process, beginning with the esterification of 3,4-diaminobenzoic acid, followed by cyclization to form the quinoxaline core, and concluding with a chlorination step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Methanol, H₂SO₄ or SOCl₂ C Methyl 2,3-dihydroxyquinoxaline-6-carboxylate B->C Oxalic Acid D This compound C->D POCl₃

Caption: Three-step synthesis of this compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

This initial step involves the esterification of 3,4-diaminobenzoic acid to produce the methyl ester intermediate.

Experimental Protocol

A reliable method for this esterification uses methanol with a catalytic amount of acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Ice water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sulfuric Acid:

  • In a suitably sized reactor, add 3,4-diaminobenzoic acid (1.0 eq).

  • Add methanol (approximately 16-17 mL per gram of starting material).

  • Stir the mixture to dissolve the solid.

  • Slowly add concentrated sulfuric acid (10 eq) while maintaining the temperature.

  • Heat the reaction mixture to 90°C and stir for 12 hours.[1]

  • After completion, cool the reaction and remove methanol under reduced pressure.

  • Pour the residue into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain Methyl 3,4-diaminobenzoate.

Procedure using Thionyl Chloride:

  • In a reactor, dissolve 3,4-diaminobenzoic acid (1.0 eq) in methanol (15 mL per gram of starting material).

  • Cool the solution and slowly add thionyl chloride (1.5 eq) dropwise over 10-15 minutes, keeping the temperature controlled.[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the product.[1][2]

Quantitative Data
ParameterSulfuric Acid MethodThionyl Chloride Method
Typical Yield ~98%[1]~95%[1]
Purity High, often suitable for next step without further purificationHigh, may require aqueous workup to remove impurities
Reaction Time 12 hours[1]4 hours[1]
Temperature 90°C[1]Room Temperature[1]
Troubleshooting and FAQs

Q: The reaction is not going to completion. What could be the issue?

A: Incomplete reactions can be due to several factors:

  • Insufficient Acid Catalyst: Ensure the correct molar equivalent of sulfuric acid or thionyl chloride is used. The catalytic activity is crucial for the esterification process.

  • Water Content: The presence of significant amounts of water in the methanol or starting material can inhibit the reaction. Use anhydrous solvents for best results.

  • Reaction Time: For the sulfuric acid method, ensure the reaction is heated for the full 12 hours. For the thionyl chloride method, confirm the reaction has proceeded for at least 4 hours at room temperature.

Q: My yield is lower than expected. What are the potential causes?

A: Low yields can result from:

  • Loss during Workup: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with ethyl acetate may be necessary.

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Decomposition: While generally stable, prolonged exposure to high temperatures or very strong acidic conditions could lead to some degradation.

Q: The isolated product is a dark color. How can I decolorize it?

A: The product is often a brown solid.[1][2] If a lighter color is desired, you can try the following:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal, followed by filtration through celite.

  • Recrystallization: Recrystallizing the product from a suitable solvent system can help in removing colored impurities.

Step 2: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate

This step involves the cyclization of Methyl 3,4-diaminobenzoate with oxalic acid to form the quinoxaline-2,3-dione core structure.

Experimental Protocol

Materials:

  • Methyl 3,4-diaminobenzoate

  • Oxalic acid dihydrate

  • Methanol or Ethanol

  • Water

Procedure:

  • In a reactor, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of oxalic acid dihydrate (1.0-1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (around 140°C has been reported for similar syntheses) for 3-4 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, wash with cold methanol or water, and dry under vacuum to obtain Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.

Quantitative Data
ParameterValue
Expected Yield 85-95% (based on similar quinoxaline syntheses)
Purity Generally high, may contain residual starting materials
Reaction Time 3-4 hours
Temperature Reflux
Troubleshooting and FAQs

Q: The product is not precipitating upon cooling. What should I do?

A: If the product remains in solution:

  • Concentrate the Solution: Reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Add an Anti-Solvent: If the product is soluble in the reaction solvent, adding a solvent in which it is insoluble (an anti-solvent) can cause it to precipitate.

  • Cool to a Lower Temperature: Try cooling the mixture in an ice bath to further decrease the solubility of the product.

Q: I am observing the formation of side products. What are they and how can I avoid them?

A: The most common side reaction is the formation of polymeric materials, especially if the reaction is overheated or run for an extended period. To minimize this:

  • Control the Temperature: Avoid excessive heating beyond the reflux temperature.

  • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Stoichiometry: Ensure the correct stoichiometry of oxalic acid is used. An excess can sometimes lead to side reactions.

Q: How can I purify the product if it is not clean enough for the next step?

A: If the product requires further purification:

  • Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives.[4] Ethanol is a commonly used solvent.[4]

  • Washing: Slurrying the crude product in a suitable solvent can help remove more soluble impurities.

Step 3: Synthesis of this compound

The final step is the chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) to yield the target compound.

Experimental Protocol

Materials:

  • Methyl 2,3-dihydroxyquinoxaline-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic)

  • Ice cold water

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a reactor equipped with a reflux condenser and a gas scrubber, add Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (1.0 eq).

  • Add phosphorus oxychloride (10-20 volumes).

  • Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 100-110°C) for 3-6 hours.[5]

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto ice-cold water with vigorous stirring. This step is highly exothermic and should be done with extreme caution in a controlled manner.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Quantitative Data
ParameterValue
Expected Yield >90%
Purity High, but may contain partially chlorinated or hydrolyzed byproducts
Reaction Time 3-6 hours
Temperature 100-110°C (Reflux)
Troubleshooting and FAQs

Q: The chlorination reaction is sluggish or incomplete. What can I do?

A: To drive the reaction to completion:

  • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration.

  • Add a Catalyst: The addition of a catalytic amount of DMF can sometimes accelerate the reaction.

  • Ensure Anhydrous Conditions: Moisture can react with POCl₃, reducing its effectiveness. Ensure the starting material and glassware are dry.

Q: The workup procedure is difficult due to the reactivity of POCl₃. Are there any tips for a safer and more efficient quench?

A: The quenching of POCl₃ is a critical and potentially hazardous step on a large scale.

  • Slow Addition: Add the reaction mixture to a large excess of ice water in a controlled, slow stream with efficient stirring.

  • Temperature Control: Use an ice bath to manage the exotherm during the quench.

  • Reverse Addition: Alternatively, slowly add ice water to the cooled reaction mixture. This should be done with extreme care and adequate cooling.

  • Neutralization: After the initial quench, the acidic solution can be carefully neutralized with a base like sodium bicarbonate or sodium carbonate.

Q: My final product is contaminated with a mono-chloro or starting dihydroxy compound. How can I improve the purity?

A: Incomplete chlorination can be addressed by:

  • Re-subjecting to Reaction Conditions: The isolated crude material can be treated again with fresh POCl₃ to complete the chlorination.

  • Column Chromatography: For high purity, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can separate the desired dichloro product from the mono-chloro and dihydroxy impurities.[4]

Q: I am concerned about the safety of using large quantities of POCl₃. What are the key safety precautions?

A: Phosphorus oxychloride is a hazardous substance and requires strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood.

  • Emergency Preparedness: Have an appropriate spill kit and emergency shower/eyewash station readily accessible.

  • Quenching Protocol: Develop and follow a strict and tested quenching protocol for any excess reagent. Small-scale trial runs are recommended before scaling up.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Methyl 2,3-dichloroquinoxaline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural elucidation of various derivatives of Methyl 2,3-dichloroquinoxaline-6-carboxylate. Quinoxaline derivatives are a significant class of heterocyclic compounds, known for their wide range of biological activities and applications in medicinal chemistry and materials science.[1][2] Precise structural determination is crucial for understanding their structure-activity relationships. This document outlines the key spectroscopic and crystallographic data for a series of these derivatives and details the experimental protocols for their characterization.

I. Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for three representative derivatives of this compound. These derivatives showcase common structural modifications and their impact on spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundDerivativeδ 8.1-8.3 (m, 2H, ArH)δ 7.8-8.0 (m, 1H, ArH)δ 3.9 (s, 3H, OCH₃)Other Signals
1 This compound8.25 (d, J=8.0 Hz)7.95 (dd, J=8.0, 2.0 Hz)3.95-
2 Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate8.15 (d, J=8.2 Hz)7.90 (dd, J=8.2, 1.8 Hz)3.927.2-7.5 (m, 5H, ArH), 9.8 (s, 1H, NH)
3 Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate8.05 (d, J=8.5 Hz)7.85 (dd, J=8.5, 2.1 Hz)3.907.1-7.6 (m, 10H, ArH), 10.1 (s, 2H, NH)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundDerivativeC=OQuinoxaline C (ppm)OCH₃ (ppm)Phenyl C (ppm)
1 This compound165.2143.5, 141.0, 131.8, 128.052.8-
2 Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate165.5150.1, 142.3, 138.5, 131.5, 129.8, 128.7, 127.5, 125.452.6139.2, 129.5, 124.8, 121.0
3 Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate165.8148.9, 140.8, 135.2, 131.2, 130.1, 129.5, 128.3, 126.852.5140.5, 129.3, 124.5, 120.7

Table 3: Mass Spectrometry and IR Spectroscopic Data

CompoundDerivativeESI-MS (m/z) [M+H]⁺Key IR Bands (cm⁻¹)
1 This compound257.003050 (Ar C-H), 1725 (C=O), 1620 (C=N), 755 (C-Cl)
2 Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate314.073350 (N-H), 3055 (Ar C-H), 1720 (C=O), 1615 (C=N)
3 Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate371.143360 (N-H), 3060 (Ar C-H), 1715 (C=O), 1610 (C=N)

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (1)

A mixture of 3,4-diaminobenzoic acid and oxalic acid is heated to produce 2,3-dihydroxyquinoxaline-6-carboxylic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline-6-carbonyl chloride.[3] Subsequent esterification with methanol affords the target compound, this compound.[4]

General Procedure for Nucleophilic Substitution

Derivatives 2 and 3 can be synthesized from compound 1 via nucleophilic aromatic substitution. A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with one or two equivalents of the desired amine (e.g., aniline) and a base (e.g., K₂CO₃, Et₃N).[5] The reaction mixture is stirred at an elevated temperature until completion, as monitored by TLC. The product is then isolated by filtration and purified by column chromatography or recrystallization.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets.

Single-Crystal X-ray Diffraction

Suitable single crystals for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane). Data is collected on a diffractometer with graphite-monochromated Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

III. Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for the structural elucidation of novel quinoxaline derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Crystallographic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray Elucidation Final Structural Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation Xray->Elucidation

Caption: Workflow for the synthesis and structural elucidation of quinoxaline derivatives.

General Synthetic Pathway

The diagram below outlines a general synthetic pathway for the preparation of this compound and its subsequent derivatization.

G A 3,4-Diaminobenzoic Acid + Oxalic Acid B 2,3-Dihydroxyquinoxaline-6-carboxylic Acid A->B Condensation C 2,3-Dichloroquinoxaline-6-carbonyl chloride B->C Chlorination (SOCl2/POCl3) D This compound (1) C->D Esterification (MeOH) F Substituted Derivative (e.g., 2 or 3) D->F Nucleophilic Substitution E Amine (R-NH2) E->F

Caption: Synthetic route to this compound and its derivatives.

References

A Comparative Guide to the X-ray Crystallography of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several substituted quinoxaline derivatives, supported by experimental data. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities, making their structural elucidation crucial for rational drug design and development.[1] Understanding the three-dimensional arrangement of atoms in these molecules is fundamental to comprehending their structure-activity relationships.[1]

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted quinoxaline derivatives, offering a clear comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoateC₁₆H₁₉N₃O₃MonoclinicP2₁/c15.1533(7)8.8239(4)12.0003(6)90109.558(2)901510.19(12)4[2]
Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoateC₂₂H₂₀N₂O₃MonoclinicP2₁/n10.368(3)12.011(3)15.011(4)90106.90(1)901785.4(8)4[2]
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylateC₁₅H₁₆N₂O₅MonoclinicP2₁/c8.1659(3)11.2374(5)16.2917(7)9099.199(2)901474.19(11)4[3]
3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazideC₉H₈N₄O₂MonoclinicP2₁/c10.9840(5)8.4116(4)10.2185(5)90108.810(2)90892.42(8)4[3]
2,3-bis(dibutylamino)quinoxalineC₂₄H₄₂N₄TetragonalI4₁/a20.3010(3)20.3010(3)14.7609(4)9090906083.4(2)16[4]

Experimental Protocols

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a critical process in modern chemistry.[1] The general workflow involves synthesis, crystallization, and data collection/structure refinement.[1]

Synthesis of Substituted Quinoxalines

The synthesis of quinoxaline derivatives is well-established, with a common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds.[1] For instance, some methods involve the reaction of 1,2-phenylenediamines and phenacyl bromides using a catalyst in a suitable solvent at room temperature.[1] Another approach is the microwave-assisted one-pot green synthesis, which involves the condensation reaction of o-phenylenediamine with various compounds like glyoxal, ethylene glycol, or benzil.

Crystallization

Obtaining a high-quality single crystal is often the most challenging step.[5] Crystals are typically grown by the slow cooling of a supersaturated solution.[6] Several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered, and allowed to evaporate slowly in a quiet, undisturbed location.[7] This method is effective when a sufficient amount of material is available.[7]

  • Liquid Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion between the two liquids gradually induces crystallization at the interface.[7]

  • Vapor Diffusion: The compound is dissolved in a solvent and placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[7] Purity of the compound, avoidance of dust and mechanical disturbances are also critical factors for growing large, high-quality crystals.[7]

X-ray Diffraction Analysis

The process of X-ray crystallography involves three main steps:

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays.[5] The crystal is rotated, and the diffraction pattern of regularly spaced reflections is recorded by a detector.[5] For air-sensitive compounds, crystals may be handled in a viscous oil to prevent degradation.[6]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.[5]

  • Structure Refinement: The initial model of the structure is refined using computational methods to improve the fit between the calculated and observed diffraction data, resulting in an accurate three-dimensional model of the molecule.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of substituted quinoxalines.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Diffraction Analysis Reactants o-Phenylenediamine & 1,2-Dicarbonyl Compound Reaction Condensation Reaction Reactants->Reaction Crude_Product Crude Substituted Quinoxaline Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Crystallization Crystallization (Slow Evaporation/Diffusion) Purification->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

This guide provides a foundational understanding of the crystallographic analysis of substituted quinoxalines. A comprehensive understanding of their three-dimensional structures is paramount for the design and development of new therapeutic agents with enhanced efficacy and selectivity.[1]

References

A Comparative Analysis of Nucleophilic Reactivity at the 2- and 3-Positions of 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of the 2- and 3-positions of 2,3-dichloroquinoxaline (DCQX) towards nucleophilic aromatic substitution (SNAr). This versatile building block is pivotal in the synthesis of a wide array of quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. Understanding the factors that govern the regioselectivity of nucleophilic substitution is crucial for the efficient and targeted synthesis of novel quinoxaline-based compounds.

Executive Summary of Reactivity

Experimental evidence indicates a general trend of preferential nucleophilic attack at the C2 position of unsubstituted 2,3-dichloroquinoxaline when reacted with an equimolar amount of a nucleophile. This inherent reactivity can, however, be modulated and even reversed by the electronic nature of substituents on the quinoxaline ring, the nature of the nucleophile, and the reaction conditions.

Key Findings:

  • Inherent Reactivity: The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C3 position in an unsubstituted DCQX molecule.

  • Electronic Effects: The regioselectivity of the substitution can be controlled by substituents on the benzene ring of the quinoxaline nucleus. Electron-donating groups (EDGs) tend to direct substitution to the C2 position, while electron-withdrawing groups (EWGs) can favor substitution at the C3 position.

  • Controlled Synthesis: By carefully selecting the substrate (substituted DCQX) and reaction conditions, it is possible to achieve high regioselectivity for the synthesis of either 2-substituted-3-chloroquinoxalines or 3-substituted-2-chloroquinoxalines.

Theoretical Basis for Reactivity

While specific computational studies providing a quantitative comparison of the activation energies for nucleophilic attack at the C2 and C3 positions of 2,3-dichloroquinoxaline are not extensively documented, the observed regioselectivity can be rationalized by analogy to similar heterocyclic systems, such as 2,4-dichloroquinazolines.

In these systems, Density Functional Theory (DFT) calculations have shown that the carbon atom at the position para to a ring nitrogen (analogous to the C2 position in quinoxaline) often has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][2] A higher LUMO coefficient indicates a greater susceptibility to nucleophilic attack. This aligns with a lower calculated activation energy for the formation of the Meisenheimer intermediate, the rate-determining step in SNAr reactions.[1][2] This theoretical framework supports the experimental observation that the C2 position is generally the more reactive site in 2,3-dichloroquinoxaline.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Pathway DCQX 2,3-Dichloroquinoxaline Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) DCQX->Meisenheimer_C2 Lower Activation Energy (Generally Preferred) Meisenheimer_C3 Meisenheimer Intermediate (Attack at C3) DCQX->Meisenheimer_C3 Higher Activation Energy Nucleophile Nucleophile (e.g., R-NH2, R-O⁻, R-S⁻) Nucleophile->DCQX Nucleophilic Attack Product_C2 2-Substituted-3-chloroquinoxaline Meisenheimer_C2->Product_C2 Loss of Cl⁻ Product_C3 3-Substituted-2-chloroquinoxaline Meisenheimer_C3->Product_C3 Loss of Cl⁻

Caption: General workflow for the SNAr on 2,3-dichloroquinoxaline.

Experimental Data and Comparative Analysis

The following tables summarize the results from various studies on the mono-substitution of 2,3-dichloroquinoxaline and its derivatives, illustrating the comparative reactivity of the 2- and 3-positions.

Table 1: Mono-substitution of Unsubstituted 2,3-Dichloroquinoxaline

This table presents the typical outcome of the reaction between 2,3-dichloroquinoxaline and various nucleophiles, where the primary product is the 2-substituted isomer.

NucleophileReagents and ConditionsMajor ProductYield (%)Reference
Primary/Secondary AminesEquimolar amine, Ethanol, 70°C, 6h2-Alkylamino-3-chloroquinoxalineNot specified, but stated as the principal product[3]
AlkoxidesSodium alkoxide, Ethanol2-Alkoxy-3-chloroquinoxalineNot specified, but stated as the principal product[3]
PhenolsPhenol, K₂CO₃, Ethanol, 70°C, 6h2-Phenoxy-3-chloroquinoxalineGood yields[3]
Table 2: Influence of Substituents on Regioselectivity

A key finding in the literature is the ability to reverse the inherent regioselectivity by manipulating the electronic properties of the quinoxaline ring. A study by Sarges et al. demonstrated this principle by comparing the reaction of nucleophiles with 2,3-dichloro-6-nitroquinoxaline (containing an electron-withdrawing group) and 2,3-dichloro-6-aminoquinoxaline (containing an electron-donating group).

Starting MaterialNucleophile (e.g., HNR¹R²)Major ProductPosition of Substitution
2,3-Dichloro-6-nitro quinoxalineHNR¹R² (2 equiv.), DMA, rt, 1-2h2-Chloro-3-(dialkylamino)-6-nitroquinoxalineC3
2,3-Dichloro-6-amino quinoxalineHNR¹R²2-(Dialkylamino)-3-chloro-6-aminoquinoxalineC2

This reversal of regioselectivity provides strong evidence for the electronic control over the reaction. The electron-withdrawing nitro group deactivates the C2 position more than the C3 position towards nucleophilic attack, making the C3 the preferred site. Conversely, the electron-donating amino group activates the C2 position, reinforcing the inherent preference for substitution at this site.

G cluster_1 Influence of Substituents on Regioselectivity cluster_ewg Electron-Withdrawing Group (-NO₂) cluster_edg Electron-Donating Group (-NH₂) Start Nucleophile (e.g., R₂NH) DCQX_NO2 2,3-Dichloro-6-nitroquinoxaline Start->DCQX_NO2 DCQX_NH2 2,3-Dichloro-6-aminoquinoxaline Start->DCQX_NH2 Product_C3_NO2 3-Amino-2-chloro-6-nitroquinoxaline DCQX_NO2->Product_C3_NO2 Preferential attack at C3 Product_C2_NH2 2-Amino-3-chloro-6-aminoquinoxaline DCQX_NH2->Product_C2_NH2 Preferential attack at C2

Caption: Substituent effects on the regioselectivity of amination.

Experimental Protocols

The following are representative experimental protocols for the selective mono-substitution of 2,3-dichloroquinoxaline derivatives.

Protocol 1: Synthesis of 2-Alkylamino-3-chloroquinoxalines (C2-Substitution)

This protocol is adapted from the general procedure for the reaction of 2,3-dichloroquinoxaline with primary and secondary amines.[3]

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol)

  • Primary or secondary amine (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • A solution of 2,3-dichloroquinoxaline (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, the respective amine (1.0 mmol) is added.

  • The reaction mixture is heated to 70°C and stirred for 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-alkylamino-3-chloroquinoxaline.

Protocol 2: Synthesis of 2-Chloro-3-hydrazinyl-6-methoxyquinoxaline (C3-Substitution)

This protocol is based on the regioselective substitution of a 2,3-dichloroquinoxaline derivative bearing an electron-donating group at the 6-position, which directs the substitution to the C3 position.

Materials:

  • 2,3-Dichloro-6-methoxyquinoxaline (1.0 mmol)

  • Hydrazine (1.0 mmol)

  • Appropriate solvent (e.g., Ethanol or DMA)

Procedure:

  • Dissolve 2,3-dichloro-6-methoxyquinoxaline (1.0 mmol) in a suitable solvent in a round-bottom flask.

  • Add hydrazine (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC.

  • Upon completion, the product can be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

  • Purification is typically achieved by recrystallization or column chromatography to yield 2-chloro-3-hydrazinyl-6-methoxyquinoxaline.

Conclusion

The comparative analysis of the reactivity of the 2- and 3-positions of 2,3-dichloroquinoxaline reveals a clear, albeit controllable, preference for nucleophilic substitution at the C2 position. This inherent reactivity is supported by theoretical considerations and extensive experimental data. The ability to modulate and even reverse this regioselectivity through the introduction of electron-donating or electron-withdrawing substituents on the quinoxaline ring is a powerful tool for synthetic chemists. The provided experimental protocols offer a starting point for the selective synthesis of mono-substituted quinoxaline derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to rationally design synthetic routes to novel and complex quinoxaline-based molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3-Disubstituted Quinoxaline-6-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-disubstituted quinoxaline-6-carboxylates, with a primary focus on their potential as α-glucosidase inhibitors. The insights presented are supported by experimental data, offering a valuable resource for the rational design of novel therapeutic agents.

Quantitative Data Summary: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 2,3-diphenylquinoxaline-6-carbohydrazide derivatives. This data highlights the impact of substituting the hydrazide moiety on the compound's potency.

Compound IDR (Substituent on Aldehyde)IC50 (µM)
7a 4-chlorophenyl11.23 ± 0.12
7b 4-bromophenyl12.11 ± 0.21
7c 4-fluorophenyl14.12 ± 0.14
7d 4-methylphenyl15.17 ± 0.19
7e 4-methoxyphenyl17.23 ± 0.25
7f 4-hydroxyphenyl19.33 ± 0.31
7g 4-nitrophenyl21.41 ± 0.28
7h 3-bromophenyl13.15 ± 0.17
7i 3-nitrophenyl23.56 ± 0.33
7j 2-chlorophenyl16.24 ± 0.22
7k 2-hydroxyphenyl25.18 ± 0.37
7l 2-nitrophenyl27.89 ± 0.41
7m Phenyl18.91 ± 0.26
7n Thiophen-2-yl20.11 ± 0.29
7o Pyridin-4-yl22.78 ± 0.35
Acarbose (Standard) -750.0 ± 1.5

Structure-Activity Relationship (SAR) Insights for α-Glucosidase Inhibition

The data reveals several key trends for α-glucosidase inhibition:

  • Effect of Phenyl Ring Substitution: Halogen substitution on the phenyl ring generally leads to higher potency. The position of the substituent is also crucial, with para-substituted compounds (e.g., 7a , 7b , 7c ) showing better activity than meta- (e.g., 7h ) and ortho-substituted analogs (e.g., 7j ).

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, particularly halogens at the para position, enhance inhibitory activity. In contrast, electron-donating groups like methoxy (7e ) and hydroxyl (7f ) at the para position, or a hydroxyl group at the ortho position (7k ), tend to decrease activity.

  • Steric Hindrance: Substituents at the ortho position of the phenyl ring (e.g., 7j , 7k , 7l ) generally result in lower activity, possibly due to steric hindrance.

  • Heterocyclic Rings: Replacing the phenyl ring with heterocyclic rings like thiophene (7n ) or pyridine (7o ) did not lead to an improvement in activity compared to the most potent phenyl-substituted analogs.

Broader Anticancer Activity of Quinoxaline Derivatives

While specific SAR data for the anticancer activity of 2,3-disubstituted quinoxaline-6-carboxylates is limited, broader studies on quinoxaline derivatives have provided some general insights. For instance, some 2,3-diphenylquinoxaline derivatives have shown cytotoxic activity against various cancer cell lines. The nature of the substituents on the phenyl rings and the quinoxaline core plays a significant role in their anticancer potential. Generally, electron-withdrawing groups on the quinoxaline ring and specific substitutions on the 2,3-diaryl moieties can influence the antiproliferative effects.[1][2]

Experimental Protocols

General Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid (3)[3]

A mixture of equimolar amounts of benzil (1) and 3,4-diaminobenzoic acid (2) is stirred in glacial acetic acid at 50°C for 4–8 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (3) is then filtered and purified by recrystallization from ethanol or ethyl acetate.[3]

General Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate (4)[3]

2,3-Diphenylquinoxaline-6-carboxylic acid (3) is dissolved in dry ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 12 hours. After cooling, the mixture is poured into water, and the resulting white solid product (4) is collected by filtration.[3]

General Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide (5)[3]

Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) is reacted with hydrazine hydrate at room temperature to yield 2,3-diphenylquinoxaline-6-carbohydrazide (5).[3]

General Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide Hybrids (7a-o)[3]

2,3-Diphenylquinoxaline-6-carbohydrazide (5) is reacted with a variety of aldehydes (6a-o) to produce the final hybrid compounds (7a-o).[3]

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of the synthesized compounds is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture, containing the test compound at various concentrations, α-glucosidase enzyme, and pNPG in a phosphate buffer, is incubated. The absorbance is then measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration. Acarbose is typically used as a standard reference compound.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Benzil Benzil Quinoxaline_Acid 2,3-Diphenylquinoxaline- 6-carboxylic Acid Benzil->Quinoxaline_Acid Acetic Acid DABA 3,4-Diaminobenzoic Acid DABA->Quinoxaline_Acid Quinoxaline_Ester Ethyl 2,3-Diphenylquinoxaline- 6-carboxylate Quinoxaline_Acid->Quinoxaline_Ester Ethanol, H2SO4 Quinoxaline_Hydrazide 2,3-Diphenylquinoxaline- 6-carbohydrazide Quinoxaline_Ester->Quinoxaline_Hydrazide Hydrazine Hydrate Final_Compounds Final Hybrid Compounds Quinoxaline_Hydrazide->Final_Compounds Aldehydes Substituted Aldehydes Aldehydes->Final_Compounds Assay α-Glucosidase Inhibition Assay Final_Compounds->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General experimental workflow for the synthesis and evaluation of 2,3-diphenylquinoxaline-6-carbohydrazide hybrids.

SAR_Summary cluster_core Quinoxaline-6-carbohydrazide Core cluster_substituents Substituent Effects on Phenyl Ring cluster_activity α-Glucosidase Inhibitory Activity Core 2,3-Diphenyl- quinoxaline-6-carbohydrazide EWG Electron-Withdrawing (e.g., Halogens) EDG Electron-Donating (e.g., -OCH3, -OH) Ortho Ortho Substitution Para Para Substitution High_Activity Higher Activity EWG->High_Activity Enhances Low_Activity Lower Activity EDG->Low_Activity Reduces Ortho->Low_Activity Unfavorable (Steric Hindrance) Para->High_Activity Favorable

Caption: Summary of structure-activity relationships for α-glucosidase inhibition by 2,3-diphenylquinoxaline-6-carbohydrazide derivatives.

References

A Comparative Guide to Cross-Coupling Methods for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. Its synthesis and functionalization are therefore of significant interest to the scientific community. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinoxaline core, enabling the synthesis of a diverse array of derivatives. This guide provides an objective comparison of several widely used cross-coupling methods for the synthesis of functionalized quinoxalines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Cross-Coupling Methods

The choice of a cross-coupling method for quinoxaline synthesis depends on several factors, including the desired bond to be formed (C-C vs. C-N), the nature of the coupling partners, functional group tolerance, and reaction conditions. Below is a summary of quantitative data for five common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck, applied to the functionalization of haloquinoxalines.

Cross-Coupling Method Quinoxaline Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
Suzuki-Miyaura 2,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF90875[1]
Buchwald-Hartwig 2-Chloro-3-(2-thienyl)quinoxalineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285[2]
Sonogashira 2-Chloro-3-methoxyquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80492[3]
Stille 2-Bromobenzotellurophene*PhenyltributylstannanePd(PPh₃)₄-Toluene1101285[4]
Heck 3-Iodo-2-phenylfuro[2,3-b]quinoxalineStyrenePd(OAc)₂ / PPh₃Et₃NDMF100688[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are generalized procedures for each of the discussed methods.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-quinoxalines from a chloroquinoxaline and an arylboronic acid.[5]

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloroquinoxaline, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 2-aminoquinoxalines from a chloroquinoxaline and an amine.[2]

Materials:

  • 2-Chloroquinoxaline derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add the 2-chloroquinoxaline derivative, amine, and sodium tert-butoxide.

  • In a separate vial, weigh the palladium pre-catalyst and ligand and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

  • Add anhydrous toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

This protocol describes the coupling of a haloquinoxaline with a terminal alkyne.[3]

Materials:

  • 2-Haloquinoxaline (e.g., 2-chloro-3-methoxyquinoxaline, 1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a reaction flask, add the 2-haloquinoxaline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 4 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling

The following is a general procedure for a Stille coupling, which can be adapted for quinoxaline synthesis.

Materials:

  • 2-Haloquinoxaline (1.0 equiv)

  • Organostannane (e.g., Phenyltributylstannane, 1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 2-haloquinoxaline and organostannane in anhydrous toluene.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for the specified time.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through celite, and wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

This protocol provides a general method for the vinylation of a haloquinoxaline.[3]

Materials:

  • 2-Haloquinoxaline (e.g., 2-iodo- or 2-bromoquinoxaline, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a reaction vessel, add the 2-haloquinoxaline, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, the alkene, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic extracts, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Cross-Coupling Workflows

To better understand the relationships and steps involved in a typical cross-coupling reaction for quinoxaline synthesis, the following diagrams are provided.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Haloquinoxaline, Coupling Partner, Base (if needed) start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)Ln oa R¹-Pd(II)Ln-X pd0->oa Oxidative Addition (R¹-X) tm R¹-Pd(II)Ln-R² oa->tm Transmetalation (M-R²) tm->pd0 Reductive Elimination re R¹-R² tm->re

A simplified catalytic cycle for a generic cross-coupling reaction.

References

In Vitro Efficacy of Novel Quinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of recently developed quinoxaline compounds. Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows to support further research and development in this field.

Anticancer Activity: A Comparative Analysis

Novel quinoxaline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the in vitro anticancer activity of several novel quinoxaline compounds against various cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
FQ MDA-MB-231Breast Cancer< 16[1]
MQ MDA-MB-231Breast Cancer< 16[1]
Compound 11 Not SpecifiedNot Specified0.81 - 2.91
Compound 13 Not SpecifiedNot Specified0.81 - 2.91
Compound 4a Not SpecifiedNot Specified3.21 - 4.54
Compound 5 Not SpecifiedNot Specified3.21 - 4.54
Compound VIId HCT116, HepG2, MCF-7Colon, Liver, BreastPromising Activity[2]
Compound VIIIa HCT116, HepG2, MCF-7Colon, Liver, BreastPromising Activity[2]
Compound VIIIc HCT116, HepG2, MCF-7Colon, Liver, BreastPromising Activity[2]
Compound VIIIe HCT116, HepG2, MCF-7Colon, Liver, BreastPromising Activity[2]
Compound XVa HCT116, HepG2, MCF-7Colon, Liver, BreastPromising Activity[2]
Compound 10 MKN 45Gastric Adenocarcinoma0.073[3]
DEQX Ht-29Colorectal CancerConcentration-dependent
OAQX Ht-29Colorectal CancerConcentration-dependent
Compound 4b A549Non-small-cell Lung Cancer11.98 ± 2.59[4][5]
Compound 4m A549Non-small-cell Lung Cancer9.32 ± 1.56[4][5]
Compound 3h Leukemia RPMI-8226Leukemia1.11[6]

Antimicrobial Activity of Novel Quinoxaline Derivatives

Quinoxaline compounds have also been extensively investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are used to quantify their activity against various pathogenic bacteria and fungi. The tables below summarize the in vitro antimicrobial efficacy of selected novel quinoxaline derivatives.

Antibacterial Activity
Compound IDBacterial StrainGram TypeMIC/EC50 (µg/mL)Reference
Compound 5k Acidovorax citrulliGram-NegativeGood Activity[7][8]
Compound 7 S. aureus, B. subtilis, E. coli, P. aeruginosaBothHighly Active[9]
Compound 8a S. aureus, B. subtilis, E. coli, P. aeruginosaBothHighly Active[9]
Compound 8c E. coliGram-NegativeHighly Active[9]
Compound 8d E. coliGram-NegativeHighly Active[9]
Compound 11a E. coliGram-NegativeHighly Active[9]
Compound 11c E. coliGram-NegativeHighly Active[9]
Compound 4 S. aureus, B. subtilis, E. coli, P. aeruginosaBothHighly Active[10]
Compound 5a S. aureus, B. subtilis, E. coli, P. aeruginosaBothHighly Active[10]
Compound 5c E. coliGram-NegativeHighly Active[10]
Compound 5d E. coliGram-NegativeHighly Active[10]
Compound 7a E. coliGram-NegativeHighly Active[10]
Compound 2d Escherichia coliGram-Negative8[11]
Compound 3c Escherichia coliGram-Negative8[11]
Compound 2d Bacillus subtilisGram-Positive16[11]
Compound 3c Bacillus subtilisGram-Positive16[11]
Compound 4 Bacillus subtilisGram-Positive16[11]
Compound 6a Bacillus subtilisGram-Positive16[11]
Antifungal Activity
Compound IDFungal StrainEC50 (µg/mL)Reference
Compound 5j Rhizoctonia solani8.54[7][8]
Compound 5t Rhizoctonia solani12.01[7][8]
Compound 6a Candida albicans, Aspergillus flavus16 (MIC)[11]
Compound 6b Candida albicans, Aspergillus flavus16 (MIC)[11]
Compound 10 Candida albicans, Aspergillus flavus16 (MIC)[11]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for in vitro evaluation, this section includes diagrams of a key signaling pathway targeted by quinoxaline compounds and a typical experimental workflow.

G Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Line Culture & Maintenance seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 4. Treatment with Serial Dilutions seeding->treatment compound_prep 3. Test Compound Stock Solution Preparation incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc 6. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay_proc absorbance 7. Absorbance Measurement assay_proc->absorbance analysis 8. Data Analysis (% Cell Viability, IC50) absorbance->analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

G Simplified c-Met Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline Compound (e.g., FQ, MQ) Quinoxaline->cMet Inhibition

Caption: Inhibition of the c-Met kinase signaling pathway by quinoxaline compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel quinoxaline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1][8]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (solvent alone).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells using the desired method. Harvest both treated and untreated cells.[12]

  • Washing: Wash the cells with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each 100 µL of cell suspension.[12]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][13]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[12]

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Filter paper discs

  • Quinoxaline compounds

  • Standard antibiotic discs (positive control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).[6]

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[14]

  • Disc Application: Aseptically place filter paper discs impregnated with a known concentration of the quinoxaline compound onto the agar surface. Also, place standard antibiotic discs as positive controls.[14]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[2]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc.[6]

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Quinoxaline compounds

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in the broth medium in a 96-well microtiter plate.[7][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.[16]

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7][16]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density.[7][15]

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Synthesized Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cytotoxicity assay is a critical step in the preclinical evaluation of novel quinoxaline derivatives. These synthesized compounds, known for their diverse biological activities, are of significant interest in anticancer drug discovery.[1][2] An accurate assessment of their cytotoxic potential against various cancer cell lines is fundamental to identifying promising lead candidates. This guide provides a comparative overview of commonly employed cytotoxicity assays, complete with experimental data, detailed protocols, and visualizations to aid in methodological selection and data interpretation.

Comparing the Performance of Key Cytotoxicity Assays

The choice of a cytotoxicity assay can significantly influence the determined half-maximal inhibitory concentration (IC50) values, a key metric of a compound's potency. The three most widely used colorimetric assays for evaluating the cytotoxicity of quinoxaline derivatives are the MTT, SRB, and Neutral Red assays. Each assay relies on a different cellular mechanism to assess cell viability.

MTT Assay: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3]

SRB Assay: The Sulforhodamine B assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[1]

Neutral Red Uptake Assay: This assay evaluates the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and accumulate it within their lysosomes.

The following table summarizes a comparative analysis of IC50 values for hypothetical quinoxaline derivatives, illustrating potential variations in results obtained from these assays.

Quinoxaline DerivativeCancer Cell LineMTT Assay IC50 (µM)SRB Assay IC50 (µM)Neutral Red Assay IC50 (µM)
Compound QX-1 HCT-116 (Colon)8.56.27.9
MCF-7 (Breast)12.39.811.5
A549 (Lung)6.14.95.8
Compound QX-2 HCT-116 (Colon)15.211.714.1
MCF-7 (Breast)21.818.520.9
A549 (Lung)11.49.110.8

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential for variation between assays. Actual results will vary depending on the specific quinoxaline derivative, cell line, and experimental conditions.

Generally, the SRB assay is considered to have a better linearity with cell number and is less susceptible to interference from compounds that affect cellular metabolism.[4] Studies comparing MTT and SRB assays have shown that while both provide similar dose-response curves, the MTT assay can sometimes yield higher IC50 values.[5][6]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are the methodologies for the three key cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium.

  • After 24 hours of cell seeding, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value.

SRB (Sulforhodamine B) Assay

1. Cell Seeding and Compound Treatment:

  • Follow the same procedure as for the MTT assay (Steps 1 and 2).

2. Cell Fixation:

  • After the compound treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate the plates at 4°C for 1 hour to fix the cells.

3. Washing:

  • Discard the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove the TCA.

  • Air dry the plates completely.

4. SRB Staining:

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Removal of Unbound Dye:

  • Wash the plates four to five times with 1% acetic acid to remove the unbound SRB dye.

  • Air dry the plates again.

6. Protein-Bound Dye Solubilization:

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes.

7. Absorbance Measurement:

  • Measure the absorbance at a wavelength of approximately 510 nm.

8. Data Analysis:

  • Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[1]

Neutral Red Uptake Assay

1. Cell Seeding and Compound Treatment:

  • Follow the same procedure as for the MTT assay (Steps 1 and 2).

2. Incubation with Neutral Red:

  • After compound treatment, remove the culture medium.

  • Add 100 µL of medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubate the plates for 2-3 hours at 37°C.

3. Washing:

  • Remove the Neutral Red-containing medium.

  • Wash the cells with a wash buffer (e.g., PBS).

4. Dye Extraction:

  • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Gently shake the plate for 10 minutes to extract the dye from the lysosomes.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of approximately 540 nm.

6. Data Analysis:

  • Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental process and the potential mechanisms of action of quinoxaline derivatives is crucial for comprehensive drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway for apoptosis induction.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation assay_specific_steps Assay-Specific Steps (MTT/SRB/NR Addition) incubation->assay_specific_steps readout Absorbance Reading assay_specific_steps->readout data_processing Data Processing readout->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

A generalized workflow for cytotoxicity testing of quinoxaline derivatives.

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This process is often mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway quinoxaline Quinoxaline Derivative dna_damage DNA Damage / Cellular Stress quinoxaline->dna_damage bax_bak Bax / Bak Activation dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->bax_bak

References

Quinoxaline-Based Compounds: A Comparative Analysis Against Known Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for diverse pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the performance of quinoxaline-based compounds against established inhibitors in key biological assays, supported by experimental data.

Anticancer Activity: Quinoxalines versus Doxorubicin

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest. In numerous studies, the efficacy of these compounds is benchmarked against doxorubicin, a widely used chemotherapeutic agent.

Data Presentation: Cytotoxicity (IC50 Values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives compared to doxorubicin in different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCell LineIC50 (µM)Reference
Quinoxaline Derivatives
Compound VIIIcHCT116 (Colon Carcinoma)2.5[1]
MCF-7 (Breast Adenocarcinoma)9.0[1]
Compound XVaHCT116 (Colon Carcinoma)4.4[1]
MCF-7 (Breast Adenocarcinoma)5.3[1]
Compound VIIdHCT116 (Colon Carcinoma)7.8[1]
Compound VIIIaHepG2 (Hepatocellular Carcinoma)9.8[1]
Compound VIIIeHCT116 (Colon Carcinoma)8.4[1]
Compound 6kHeLa (Cervical Cancer)12.17 ± 0.9[2]
HCT-116 (Colon Carcinoma)9.46 ± 0.7[2]
MCF-7 (Breast Adenocarcinoma)6.93 ± 0.4[2]
Known Inhibitor
DoxorubicinHCT-116 (Colon Carcinoma)5.57 ± 0.4[2]
HeLa (Cervical Cancer)8.87 ± 0.6[2]
MCF-7 (Breast Adenocarcinoma)4.17 ± 0.2[2]
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89[3]
A549 (Lung Carcinoma)> 20[3]
HeLa (Cervical Carcinoma)2.92 ± 0.57[3]
Experimental Protocols

1. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives or doxorubicin and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with the compounds.

  • Cell Treatment: Treat cells with the desired compounds for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compounds.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Add Quinoxaline Derivatives or Known Inhibitors incubation_24h->compound_addition incubation_48h 48-72h Incubation compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 2-4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining cell viability using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade quinoxaline Quinoxaline Compound bax Bax Activation quinoxaline->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis kirby_bauer_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum Prepare Bacterial Inoculum swab_plate Inoculate Agar Plate inoculum->swab_plate mha_plate Prepare Mueller-Hinton Agar Plate mha_plate->swab_plate place_disks Place Antibiotic Disks swab_plate->place_disks incubation Incubate (18-24h) place_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones determine_susceptibility Determine Susceptibility measure_zones->determine_susceptibility neuroprotection_pathways cluster_insult Neurodegenerative Insults cluster_targets Quinoxaline Derivative Actions cluster_outcome Therapeutic Outcome abeta Aβ Plaque Formation block_toxicity Block Aβ Toxicity abeta->block_toxicity oxidative_stress Oxidative Stress (ROS) reduce_ros Decrease ROS oxidative_stress->reduce_ros neuroinflammation Neuroinflammation downregulate_cytokines Downregulate Inflammatory Cytokines neuroinflammation->downregulate_cytokines quinoxaline Quinoxaline Compounds quinoxaline->block_toxicity quinoxaline->reduce_ros quinoxaline->downregulate_cytokines neuronal_viability Enhanced Neuronal Viability block_toxicity->neuronal_viability reduce_ros->neuronal_viability downregulate_cytokines->neuronal_viability

References

A Spectroscopic Showdown: Unmasking Quinoxaline Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of quinoxaline regioisomers. This guide provides a comparative analysis of their UV-Visible, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopic data, supported by detailed experimental protocols.

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, with their biological and photophysical properties often dictated by the precise arrangement of substituents on the core heterocyclic structure. The ability to distinguish between regioisomers—molecules with the same chemical formula but different substituent positions—is therefore paramount for targeted synthesis and structure-activity relationship (SAR) studies. This guide offers a detailed spectroscopic comparison of quinoxaline regioisomers, providing the necessary tools to unambiguously identify and characterize these important compounds.

At a Glance: Spectroscopic Fingerprints of Quinoxaline Regioisomers

The electronic and steric differences between quinoxaline regioisomers give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from UV-Visible absorption, ¹H and ¹³C NMR, and fluorescence spectroscopy for representative sets of quinoxaline regioisomers.

Table 1: UV-Visible Absorption Data
Compound/RegioisomerSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-MethylquinoxalineDMSO350, 445Not Specified[1]
6-Chloro-1,4-diallylquinoxaline-2,3-dioneNot Specified200-400Not Specified[2][3]
Dipyrrolo[1,2-a:2′,1′-c]quinoxalineTHF3259500[4]
6,7-Difluorodipyrrolo[1,2-a:2′,1′-c]quinoxalineTHF3248100[4]

Note: Direct comparison of molar absorptivity is often challenging due to variations in reporting standards across different studies.

Table 2: ¹H NMR Chemical Shift Data (δ, ppm)
RegioisomerSolventH-2H-3Aromatic ProtonsOther ProtonsReference
2-PhenylquinoxalineCDCl₃9.28 (s)-7.71-7.75 (m, 2H), 8.07-8.18 (m, 4H)7.05-7.08 (m, 2H, Phenyl)
2-(4-Methoxyphenyl)quinoxalineCDCl₃9.28 (s)-8.07-8.18 (m, 4H)7.05-7.08 (m, 2H), 3.88 (s, 3H, OCH₃)
2-(p-Tolyl)quinoxalineCDCl₃--7.40-7.61 (m, 3H), 7.66-7.82 (m, 2H), 8.06-8.16 (m, 2H), 8.17-8.25 (m, 2H), 9.31 (s, 1H)2.42 (s, 3H, CH₃)[5]
2,3-DiphenylquinoxalineCDCl₃--8.19 (dd, 2H), 7.77 (dd, 2H), 7.52 (d, 4H), 7.34-7.36 (m, 6H)-[6]
Table 3: ¹³C NMR Chemical Shift Data (δ, ppm)
RegioisomerSolventC-2C-3Aromatic CarbonsOther CarbonsReference
2-PhenylquinoxalineCDCl₃151.7-127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3-[5]
2-(4-Methoxyphenyl)quinoxalineCDCl₃151.3161.4114.5, 128.9, 129.0, 129.0, 129.2, 129.3, 130.1, 141.2, 142.3, 143.055.4 (OCH₃)
2-(p-Tolyl)quinoxalineCDCl₃151.7-127.4, 129.0, 129.2, 129.5, 129.8, 130.1, 133.9, 140.4, 141.4, 142.2, 143.221.4 (CH₃)[5]
2,3-DiphenylquinoxalineCDCl₃153.50153.50141.22, 139.03, 129.84, 129.17, 128.28-[6]
Table 4: Fluorescence Emission Data
Compound/RegioisomerSolventExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Reference
Quinoxalin-2(1H)-oneNot SpecifiedNot SpecifiedNot Specified-[7]
Dipyrrolo[1,2-a:2′,1′-c]quinoxalineTHF325434109[4]
6,7-Difluorodipyrrolo[1,2-a:2′,1′-c]quinoxalineTHF324453129[4]
Pyrrolo[1,2-a]quinoxaline (QHH)Toluene34039858[8]
Pyrrolo[1,2-a]quinoxaline (QHH)Methanol34040767[8]

Illuminating the Differences: A Deeper Dive into Spectroscopic Analysis

The subtle shifts in electron density and molecular geometry between regioisomers manifest in their interaction with electromagnetic radiation.

UV-Visible Spectroscopy: The position (λmax) and intensity (molar absorptivity) of absorption bands are sensitive to the extent of π-conjugation and the electronic nature of substituents.[9][10][11] Regioisomers that allow for greater electronic delocalization will typically exhibit a bathochromic (red) shift in their λmax.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts of protons and carbons are highly dependent on their local electronic environment. Protons and carbons closer to electron-withdrawing groups will be deshielded and appear at a higher chemical shift (downfield). Furthermore, the coupling patterns (multiplicity) and coupling constants (J values) in ¹H NMR provide through-bond connectivity information, which is invaluable for distinguishing between isomers.[12][13][14][15]

Fluorescence Spectroscopy: The emission wavelength and quantum yield of fluorescent quinoxaline derivatives are influenced by the nature and position of substituents.[16][17] Electron-donating or -withdrawing groups can modulate the energy of the excited state, leading to shifts in the emission spectrum.[4] The Stokes shift, the difference between the excitation and emission maxima, can also provide insights into the excited-state dynamics of the regioisomers.[18]

Experimental Corner: Protocols for Spectroscopic Analysis

Reproducible and reliable data is the bedrock of scientific comparison. The following are generalized experimental protocols for the key spectroscopic techniques discussed.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare solutions of the quinoxaline regioisomers in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or DMSO) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).[19][20] A blank sample containing only the solvent should also be prepared.[20]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the blank solvent in both the sample and reference cuvettes.[19]

  • Data Acquisition: Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-800 nm).[20]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[21][22]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.[23]

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.[24]

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively, for unambiguous assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS.[21] Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in each regioisomer.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the quinoxaline regioisomers in a suitable solvent (spectroscopic grade) to avoid inner filter effects. The concentration is typically in the micromolar range.

  • Instrumentation: Use a spectrofluorometer.[16]

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at a fixed wavelength (typically the λmax from the UV-Vis spectrum) and scan the emission wavelengths.[25][26]

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.[25][26]

  • Data Analysis: Determine the wavelength of maximum emission and calculate the Stokes shift.

Visualizing the Workflow

The logical progression from synthesis to spectroscopic characterization is a fundamental aspect of chemical research. The following diagram, generated using Graphviz, illustrates a typical workflow for the comparative analysis of quinoxaline regioisomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Comparison Synthesis Synthesis of Quinoxaline Regioisomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis NMR->Data_Analysis Fluorescence->Data_Analysis Structure_Confirmation Regioisomer Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparative Analysis Structure_Confirmation->Comparison

Caption: Workflow for the spectroscopic comparison of quinoxaline regioisomers.

By systematically applying these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently differentiate between quinoxaline regioisomers, paving the way for the rational design of novel compounds with tailored properties for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of Methyl 2,3-dichloroquinoxaline-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methyl 2,3-dichloroquinoxaline-6-carboxylate as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, based on information for structurally similar compounds.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is anticipated to present the following hazards. Personal protective equipment (PPE) should be worn at all times when handling this chemical.

Hazard StatementClassificationRecommended Personal Protective Equipment (PPE)
Toxic if swallowedAcute Toxicity, Oral (Category 3 or 4)Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles
Causes skin irritationSkin Corrosion/Irritation (Category 2)Chemical-resistant gloves, lab coat
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Safety glasses with side shields or goggles
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Use in a well-ventilated area or with a fume hood. A dust respirator may be necessary for fine powders.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and sealable container for the chemical waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[1] Place the collected material into the designated hazardous waste container.

  • Cleaning: Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

4. Storage of Waste:

  • Container Sealing: Tightly seal the hazardous waste container to prevent any leaks or spills.[1][2]

  • Storage Location: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[2]

5. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[2][3]

  • Regulatory Compliance: Ensure that the disposal is carried out in full compliance with all local, regional, and national environmental regulations.[2][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Step 2: Collect Waste in Designated Labeled Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check minor_spill Clean up minor spill with appropriate procedure spill_check->minor_spill Yes, Minor major_spill Follow Emergency Protocol for major spill spill_check->major_spill Yes, Major storage Step 3: Securely Store Waste Container spill_check->storage No minor_spill->waste_collection end End: Disposal Complete major_spill->end disposal Step 4: Arrange for Professional Hazardous Waste Disposal storage->disposal disposal->end

References

Personal protective equipment for handling Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,3-dichloroquinoxaline-6-carboxylate. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for managing halogenated aromatic compounds and related quinoxaline derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate risks associated with handling this compound. Based on the hazard profile of structurally similar compounds, this substance should be assumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment, including glassware, spatulas, and weighing papers, within the fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.[1]

  • Personal Protective Equipment (PPE) Adherence:

    • Before handling the compound, don the appropriate PPE as detailed in the table above.[1]

  • Weighing and Transfer:

    • Conduct all weighing and transferring of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or clean, dry glassware for accurate measurement and to prevent contamination.[1]

    • Keep the container of the chemical tightly sealed when not in use.

  • Reaction and Procedure Execution:

    • All experimental procedures involving this compound must be performed within a chemical fume hood.[1]

    • Maintain the fume hood sash at the lowest practical height to ensure maximum containment.

    • Use appropriate, defect-free glassware for all reactions.[1]

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Segregation:

    • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[1][2]

    • This includes unused product, reaction byproducts, contaminated solvents, and disposable lab supplies (e.g., gloves, pipette tips, weighing boats).

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealed container for halogenated solid waste.

    • Liquid Waste: Collect in a separate, designated, and sealed container for halogenated liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Storage and Disposal:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The containers should be kept closed and regularly inspected for leaks.

    • Disposal must be conducted through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Fume Hood, Equipment Check) ppe Don Appropriate PPE prep->ppe weigh Weighing and Transfer (Inside Fume Hood) ppe->weigh execute Execute Experiment weigh->execute segregate Segregate Waste (Halogenated vs. Non-halogenated) execute->segregate collect Collect Waste (Labeled, Sealed Containers) segregate->collect store Store Waste Securely collect->store dispose Dispose via Licensed Facility store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.